Product packaging for Vorinostat-d5(Cat. No.:)

Vorinostat-d5

Cat. No.: B021379
M. Wt: 269.35 g/mol
InChI Key: WAEXFXRVDQXREF-YQYLVRRTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SAHA-d5 contains five deuterium atoms at the 2, 3, 4, 5, and 6 positions. It is intended for use as an internal standard for the quantification of SAHA (suberoylanilide hydroxamic acid; ) by GC- or LC-MS. SAHA is a histone deacetylase (HDAC) inhibitor that binds directly to the catalytic site of the enzyme thereby blocking substrate access. It inhibits class I, II, and IV HDACs at 50-200 nM and arrests cell growth in a wide variety of transformed cells in culture at 2.5-5.0 µM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B021379 Vorinostat-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXFXRVDQXREF-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vorinostat-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of Vorinostat-d5, its critical role as an internal standard in the bioanalysis of the histone deacetylase inhibitor Vorinostat, and the associated analytical methodologies.

Executive Summary

This compound is the deuterated analog of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a potent histone deacetylase (HDAC) inhibitor. Its primary and critical application is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise determination of Vorinostat concentrations in complex biological matrices such as plasma and serum. The near-identical physicochemical properties of this compound to its non-deuterated counterpart ensure that it effectively accounts for variability during sample preparation and analysis, thereby enhancing the accuracy and reliability of pharmacokinetic and other quantitative studies essential for drug development. This guide provides a comprehensive overview of this compound, including its chemical properties, its application in validated bioanalytical protocols, and the molecular pathways influenced by its active analog, Vorinostat.

Introduction to this compound

This compound is a stable isotope-labeled version of Vorinostat, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Vorinostat in its reactivity and chromatographic behavior but has a distinct molecular weight. This mass difference is the key to its utility in mass spectrometry-based quantification.

Primary Use: The principal application of this compound is as an internal standard in bioanalytical assays.[1][2] In such assays, a known quantity of this compound is added to biological samples at an early stage of processing. Because it behaves almost identically to the endogenous Vorinostat throughout extraction, chromatography, and ionization, the ratio of the signal from Vorinostat to that of this compound allows for highly accurate quantification, correcting for potential sample loss or variations in instrument response.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₄H₁₅D₅N₂O₃
Molecular Weight269.35 g/mol
SynonymsSAHA-d5, Suberoylanilide hydroxamic acid-d5
AppearanceWhite Solid

Bioanalytical Applications and Experimental Protocols

The quantification of Vorinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS is the preferred method for this purpose due to its high sensitivity and specificity. The use of a deuterated internal standard like this compound is considered the gold standard for such assays.[2]

Representative Experimental Protocol: Quantification of Vorinostat in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a representative amalgamation of methodologies described in the scientific literature.[2][3]

3.1.1 Materials and Reagents

  • Vorinostat analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.1.2 Sample Preparation

  • Thaw plasma samples and calibration standards on ice.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (concentration to be optimized during method development).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3 Liquid Chromatography Conditions

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

3.1.4 Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsSee Table 3.1.4.1
Dwell Time100 ms per transition
Source Temperature500°C
IonSpray Voltage5500 V

Table 3.1.4.1: MRM Transitions for Vorinostat and this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Vorinostat265.2232.1
This compound270.2237.1

3.1.5 Method Validation Parameters

A summary of typical validation parameters for a bioanalytical method for Vorinostat is presented below.[2][4]

ParameterTypical Range/Value
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Extraction Recovery> 85%

Mechanism of Action of Vorinostat and Affected Signaling Pathways

Vorinostat exerts its therapeutic effects by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.

Vorinostat's Impact on the AKT/mTOR Signaling Pathway

Vorinostat has been shown to dampen the AKT/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.

Vorinostat_AKT_mTOR_Pathway Vorinostat's Effect on the AKT/mTOR Pathway Vorinostat Vorinostat HDACs HDACs Vorinostat->HDACs inhibition AKT AKT (Protein Kinase B) Vorinostat->AKT indirect inhibition HDACs->AKT mTOR mTOR AKT->mTOR activates p70S6K p70S6K mTOR->p70S6K activates FourEBP1 4E-BP1 mTOR->FourEBP1 activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation FourEBP1->Proliferation

Caption: Vorinostat inhibits HDACs, leading to indirect downregulation of the pro-survival AKT/mTOR pathway.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Vorinostat in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow Bioanalytical Workflow for Vorinostat Quantification Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard (this compound) Spiking Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

References

A Technical Guide to the Chemical Properties of Vorinostat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Vorinostat-d5, a deuterated analog of the histone deacetylase (HDAC) inhibitor Vorinostat. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical and Physical Properties

This compound, also known as SAHA-d5, is a stable isotope-labeled version of Vorinostat (Suberoylanilide Hydroxamic Acid). The deuterium labeling makes it a suitable internal standard for quantification of Vorinostat in biological samples using mass spectrometry.[1]

PropertyValueSource
Molecular Formula C₁₄H₁₅D₅N₂O₃[]
Molecular Weight 269.35 g/mol [][3]
Appearance White Solid[][4]
Melting Point 159-162°C[]
Chemical Purity (by HPLC) ≥95% - 98%[][4]
Isotopic Purity (Isotopic Enrichment) ≥98% - ≥99% deuterated forms (d₁-d₅)[][4][5]
IUPAC Name N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide[][3]
Synonyms SAHA-d5, Suberoylanilide hydroxamic acid-d5[][3]
Storage Temperature -20°C[]

Solubility

The solubility of this compound is a critical parameter for its use in various experimental settings.

SolventSolubilitySource
Acetonitrile Soluble / Slightly Soluble[][5]
DMSO (Dimethyl Sulfoxide) Soluble / Slightly Soluble[][4][5]
Methanol Soluble[]

The non-deuterated form, Vorinostat, has low aqueous solubility.[6]

Experimental Protocols

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.[7]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., Acetonitrile, DMSO, Methanol) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation, followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).[7]

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.[7]

  • Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge the solution C->D E Filter the supernatant D->E F Quantify concentration by HPLC E->F G Report solubility (e.g., mg/mL) F->G G Workflow for Isotopic Purity Determination cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Analysis cluster_3 Data Processing A Dissolve this compound in a suitable solvent B Inject sample into LC system A->B C Separate from impurities B->C D Introduce eluent into mass spectrometer C->D E Acquire mass spectra D->E F Integrate ion currents for each isotopic species E->F G Calculate isotopic purity F->G G Vorinostat Mechanism of Action cluster_0 Cellular Environment cluster_1 Downstream Effects Vorinostat This compound HDAC Histone Deacetylase (HDAC) Vorinostat->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Histones->AcetylatedHistones Acetylation Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin Gene Gene Transcription (e.g., Tumor Suppressors) Chromatin->Gene Apoptosis Apoptosis / Cell Cycle Arrest Gene->Apoptosis

References

Vorinostat-d5 as an Internal Standard: A Technical Guide to its Mechanism and Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vorinostat (also known as suberoylanilide hydroxamic acid or SAHA) is a potent anti-cancer agent and the first histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Its mechanism revolves around the epigenetic modification of gene expression.[2] As with any therapeutic agent, its efficacy and safety are directly linked to its concentration in the body. Therefore, the accurate and precise quantification of Vorinostat in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This technical guide provides an in-depth exploration of the dual mechanisms of Vorinostat: its therapeutic action as an HDAC inhibitor and the analytical function of its deuterated analogue, Vorinostat-d5, as an internal standard in mass spectrometry-based bioanalysis. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of these core principles.

The Therapeutic Mechanism of Action of Vorinostat

Vorinostat's anti-neoplastic activity stems from its potent inhibition of histone deacetylase (HDAC) enzymes.[2][3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histone proteins.[4] This deacetylation leads to a more compact chromatin structure, repressing gene transcription. In many cancer cells, HDACs are overexpressed or improperly recruited, leading to the silencing of tumor suppressor genes.[4]

Vorinostat functions by binding to the zinc ion within the catalytic site of HDAC enzymes, effectively blocking their activity.[1][3] It is a broad-spectrum inhibitor, acting on Class I (HDAC1, 2, 3) and Class II (HDAC6) enzymes at nanomolar concentrations.[4][5] This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, which has several downstream anti-cancer effects:[5]

  • Transcriptional Activation: The accumulation of acetylated histones results in a more relaxed, open chromatin structure, allowing for the transcription of previously silenced genes, including those involved in cell cycle arrest (e.g., p21), differentiation, and apoptosis (programmed cell death).[2][6]

  • Cell Cycle Arrest: Vorinostat can induce cell cycle arrest, preventing cancer cells from proliferating.[3]

  • Induction of Apoptosis: The drug promotes apoptosis in a wide range of transformed cells, eliminating malignant cells.[5]

  • Inhibition of Angiogenesis: Vorinostat has been shown to down-regulate factors involved in the formation of new blood vessels, which are essential for tumor growth.[3]

The signaling pathway below illustrates the mechanism of action of Vorinostat.

Vorinostat_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Vorinostat Vorinostat HDAC HDAC Enzyme (Class I & II) Vorinostat->HDAC Inhibits Histones_A Acetylated Histones (Relaxed Chromatin) HDAC->Histones_A Deacetylates Histones_D Deacetylated Histones (Condensed Chromatin) Gene_Expr Tumor Suppressor Gene Expression Histones_A->Gene_Expr Enables CCA Cell Cycle Arrest Gene_Expr->CCA Apoptosis Apoptosis Gene_Expr->Apoptosis Angio Inhibition of Angiogenesis

Vorinostat's therapeutic mechanism of action.

The Principle of Isotope Dilution Mass Spectrometry with this compound

Quantitative analysis of drugs in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations that can affect accuracy and precision.[7] These variations can arise from:

  • Inconsistent sample recovery during extraction.

  • Variability in injection volume.

  • Matrix effects, where endogenous components of the sample co-elute and suppress or enhance the ionization of the analyte.[8]

To correct for these potential errors, a technique called isotope dilution mass spectrometry is employed, which uses a stable isotope-labeled internal standard (IS).[7] this compound is the deuterated form of Vorinostat, where five hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[9] This makes it the ideal IS for Vorinostat quantification for several key reasons:

  • Near-Identical Physicochemical Properties: this compound behaves almost identically to Vorinostat during sample preparation, chromatography, and ionization.[10][11] This means any loss of analyte during sample processing or any ionization suppression will affect the IS to the same degree.

  • Co-elution: The IS and the analyte elute from the liquid chromatography column at the same time.[10]

  • Mass Differentiation: Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the IS due to the mass difference imparted by the deuterium atoms.[7]

By adding a known amount of this compound to every sample, calibrator, and quality control at the beginning of the workflow, quantification is based on the ratio of the analyte's response to the IS's response. This ratio remains constant even if absolute signal intensities fluctuate, thus ensuring accurate and reproducible results.[7]

The diagram below illustrates this core principle.

Internal_Standard_Principle cluster_workflow Analytical Workflow Sample Biological Sample (Analyte = 10 units) Add_IS Add Internal Standard (IS = 10 units) Ratio (A/IS) = 1.0 Sample->Add_IS Extraction Sample Extraction (e.g., 20% loss) Add_IS->Extraction Result1 Analyte = 8 units IS = 8 units Ratio (A/IS) = 1.0 Extraction->Result1 Injection LC-MS Injection (e.g., 50% of extract) Extraction->Injection Result2 Analyte = 4 units IS = 4 units Ratio (A/IS) = 1.0 Injection->Result2 Quant Final Quantification Ratio is constant, measurement is accurate. Injection->Quant

Correction principle of an internal standard.

Physicochemical Properties

The key difference between Vorinostat and its deuterated internal standard is the molar mass, which allows for their distinct detection by a mass spectrometer.

PropertyVorinostatThis compound
Chemical Formula C₁₄H₂₀N₂O₃C₁₄H₁₅D₅N₂O₃
Molar Mass ( g/mol ) 264.32~269.35
Synonyms SAHA, Suberoylanilide hydroxamic acidSAHA-d5

Experimental Protocol: Quantification of Vorinostat in Human Plasma

The following is a representative protocol for the determination of Vorinostat in a biological matrix using LC-MS/MS with this compound as the internal standard. This protocol is a composite of established methodologies.[12][13][14]

Workflow Diagram

Experimental_Workflow start Start step1 Aliquot Plasma Sample (e.g., 50 µL) start->step1 step2 Add this compound (Internal Standard) step1->step2 step3 Add Acetonitrile (Protein Precipitation) step2->step3 step4 Vortex & Centrifuge step3->step4 step5 Collect Supernatant step4->step5 step6 Inject into LC-MS/MS step5->step6 step7 Data Acquisition (MRM Mode) step6->step7 step8 Calculate Peak Area Ratio (Vorinostat / this compound) step7->step8 step9 Quantify Concentration (vs. Calibration Curve) step8->step9 end End step9->end

References

The Role of Deuterium Labeling in Vorinostat-d5: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purpose and applications of deuterium labeling in Vorinostat-d5. It delves into its primary role as an internal standard in bioanalytical assays, explores the theoretical potential for therapeutic applications based on the kinetic isotope effect, and details the signaling pathways influenced by Vorinostat.

Introduction to Deuterium Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in pharmaceutical research and development. The substitution of hydrogen with deuterium can lead to significant changes in a molecule's physicochemical properties, primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes where C-H bond cleavage is the rate-limiting step. Consequently, deuterium labeling is strategically employed to:

  • Enhance Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can increase a drug's half-life, improve its bioavailability, and lead to more consistent plasma concentrations.

  • Minimize Toxic Metabolites: If a specific metabolic pathway leads to the formation of toxic byproducts, deuterating the site of metabolism can redirect the metabolic process, thereby reducing toxicity.

  • Serve as Internal Standards: Deuterated analogs of a drug are ideal internal standards for quantitative bioanalysis using mass spectrometry (MS) due to their similar chemical properties and distinct mass.

Vorinostat: A Histone Deacetylase (HDAC) Inhibitor

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. This mechanism underlies its use as an anticancer agent, particularly in the treatment of cutaneous T-cell lymphoma (CTCL).

Primary Purpose of Deuterium Labeling in this compound: An Internal Standard

The predominant and well-documented application of this compound is as an internal standard for the accurate quantification of Vorinostat in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium atoms on the phenyl ring of this compound give it a mass difference of 5 Da compared to the unlabeled drug, allowing for their distinct detection by the mass spectrometer while maintaining nearly identical chromatographic behavior and extraction efficiency.

Experimental Protocol: Quantification of Vorinostat in Human Plasma using this compound

The following is a representative experimental protocol for the quantification of Vorinostat in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

  • Vorinostat and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

3.1.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of a working solution of this compound (internal standard) in methanol.

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsVorinostat: m/z 265.1 → 232.1this compound: m/z 270.1 → 237.1
Collision EnergyOptimized for each transition

Experimental Workflow

experimental_workflow sample Plasma Sample is Add this compound (IS) sample->is ppt Protein Precipitation (ACN) is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 1: A typical experimental workflow for the quantification of Vorinostat in plasma using this compound as an internal standard.

Therapeutic Potential of Deuterium Labeling in Vorinostat: The Kinetic Isotope Effect

While the primary use of this compound is as an analytical standard, the principles of the kinetic isotope effect suggest a theoretical therapeutic benefit of deuterating Vorinostat. The metabolism of Vorinostat is primarily mediated by glucuronidation via UGT enzymes and hydrolysis. If the cleavage of a C-H bond is a rate-determining step in any of these metabolic pathways, replacing that hydrogen with deuterium could slow down the metabolism.

To date, there is a lack of publicly available, direct comparative studies quantifying the pharmacokinetic parameters of Vorinostat versus a therapeutically intended deuterated version. However, based on the known metabolic pathways of Vorinostat, we can hypothesize the potential impact of deuteration.

Vorinostat Metabolism

Vorinostat undergoes two main metabolic transformations:

  • Glucuronidation: The hydroxyl group of the hydroxamic acid moiety is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Hydrolysis and Beta-Oxidation: The hydroxamic acid is hydrolyzed to a carboxylic acid, which can then undergo further metabolism via beta-oxidation.

Deuteration of the phenyl ring, as in this compound, is unlikely to significantly affect these primary metabolic pathways as they do not involve the cleavage of C-H bonds on the phenyl ring. To achieve a therapeutic benefit through the kinetic isotope effect, deuterium would need to be strategically placed at a position where C-H bond cleavage is a rate-limiting step in metabolism.

In Vitro Metabolic Stability of Vorinostat

Studies have shown that the in vitro stability of Vorinostat varies across species.

SpeciesIn Vitro Half-life in Plasma (minutes)
Human75
Rat86
Porcine87
Mouse115

Note: This data is for unlabeled Vorinostat. Comparative data for a therapeutically designed deuterated Vorinostat is not currently available in the public domain.

Vorinostat's Impact on Cellular Signaling Pathways

Vorinostat's mechanism of action as an HDAC inhibitor leads to downstream effects on various signaling pathways that are crucial for cell proliferation, survival, and apoptosis. Understanding these pathways is essential for elucidating its anticancer effects.

T-Cell Receptor (TCR) Signaling Pathway

In cutaneous T-cell lymphoma, Vorinostat has been shown to interfere with the T-cell receptor signaling pathway. It can inhibit the phosphorylation of key signaling molecules like ZAP70 and its downstream target AKT, thereby impeding the signal transduction that promotes cell survival and proliferation.[1]

TCR_signaling Vorinostat Vorinostat ZAP70 ZAP70 Vorinostat->ZAP70 inhibits phosphorylation AKT AKT Vorinostat->AKT inhibits phosphorylation TCR TCR TCR->ZAP70 activates ZAP70->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes

Figure 2: Vorinostat's inhibitory effect on the T-Cell Receptor (TCR) signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a critical pathway that regulates cell growth, differentiation, and apoptosis. Vorinostat can modulate this pathway, often leading to the activation of pro-apoptotic members of the MAPK family while inhibiting those involved in stress response and survival.[1]

MAPK_signaling Vorinostat Vorinostat Raf Raf Vorinostat->Raf modulates ERK ERK Vorinostat->ERK modulates GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Ras->Raf MEK MEK Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis can induce CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle

Figure 3: Modulation of the MAPK signaling pathway by Vorinostat.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another important signaling cascade involved in immunity and cell growth. Vorinostat has been shown to modulate the JAK-STAT pathway, leading to the suppression of certain STAT proteins and the enhanced expression of others, ultimately contributing to its anti-tumor effects.[1]

JAK_STAT_signaling Vorinostat Vorinostat JAK JAK Vorinostat->JAK modulates STAT STAT Vorinostat->STAT modulates Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK activates JAK->STAT phosphorylates STAT->STAT GeneExpression Gene Expression STAT->GeneExpression regulates

Figure 4: Vorinostat's influence on the JAK-STAT signaling pathway.

Insulin-like Growth Factor (IGF-IR) Signaling Pathway

Vorinostat has also been found to interact with the insulin-like growth factor receptor (IGF-IR) signaling pathway. It can enhance the phosphorylation of IGF-IR and modulate downstream effectors, ultimately leading to apoptosis and reduced cell proliferation in certain cancers.

IGF_IR_signaling Vorinostat Vorinostat IGF1R IGF-1R Vorinostat->IGF1R enhances phosphorylation Apoptosis Apoptosis Vorinostat->Apoptosis induces IGF1 IGF-1 IGF1->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival AKT->Apoptosis inhibits

Figure 5: Interaction of Vorinostat with the IGF-IR signaling pathway.

Conclusion

The primary and established purpose of deuterium labeling in this compound is its use as a highly reliable internal standard for the precise quantification of Vorinostat in complex biological samples. This application is crucial for pharmacokinetic and pharmacodynamic studies in both preclinical and clinical settings.

While the therapeutic potential of deuterating Vorinostat to improve its metabolic stability and pharmacokinetic profile is theoretically plausible due to the kinetic isotope effect, there is currently a lack of direct comparative data to substantiate this. Future research, involving strategic deuteration at metabolically labile sites and subsequent in vivo studies, would be necessary to explore this possibility.

Vorinostat's anticancer activity is underpinned by its ability to modulate multiple critical signaling pathways, including the TCR, MAPK, JAK-STAT, and IGF-IR pathways. A thorough understanding of these molecular interactions is vital for optimizing its therapeutic use and for the development of novel combination therapies.

References

A Comprehensive Technical Guide to the Physical and Chemical Distinctions Between Vorinostat and Vorinostat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorinostat, a potent histone deacetylase (HDAC) inhibitor, is a cornerstone in the epigenetic treatment of cancers, most notably cutaneous T-cell lymphoma. Its deuterated analog, Vorinostat-d5, serves as a critical tool in analytical and pharmacokinetic studies. This technical guide provides an in-depth exploration of the physical and chemical differences between these two compounds. While their fundamental chemical structures are nearly identical, the substitution of five hydrogen atoms with deuterium in this compound imparts subtle yet significant alterations to its physicochemical properties. This document outlines these differences through tabulated quantitative data, details the experimental protocols for their differentiation and analysis, and visualizes the key signaling pathways influenced by Vorinostat's mechanism of action.

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), functions by inhibiting class I and II HDACs, leading to hyperacetylation of histones and other proteins. This modulation of chromatin structure and protein function results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound is a stable isotope-labeled version of Vorinostat where five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, ensuring accurate quantification of Vorinostat in complex biological matrices. Understanding the nuanced physical and chemical differences between the parent drug and its deuterated counterpart is essential for researchers in drug development and analytical sciences.

Physical and Chemical Properties: A Comparative Analysis

The primary distinction between Vorinostat and this compound lies in the isotopic substitution of deuterium for protium (¹H). While this change does not alter the chemical reactivity in most non-enzymatic contexts, it does result in a measurable difference in molecular weight and can subtly influence other physical properties.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Vorinostat and this compound.

PropertyVorinostatThis compoundReference(s)
Molecular Formula C₁₄H₂₀N₂O₃C₁₄H₁₅D₅N₂O₃[][2]
Molecular Weight 264.32 g/mol 269.35 g/mol []
Melting Point 161-162°C159-162°C[][3]
Appearance White to off-white crystalline solidWhite Solid[][3]
Solubility Slightly soluble in water, alcohol, isopropanol, and acetone. Completely soluble in DMSO.Soluble in Acetonitrile, DMSO, Methanol.[][3]
pKa ~9Not explicitly reported, but expected to be very similar to Vorinostat.[4]
The Kinetic Isotope Effect (KIE)

A significant chemical difference arising from deuteration is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning more energy is required to break it. This can lead to a slower rate of reaction for processes that involve the cleavage of a C-H bond at a deuterated position. In the context of drug metabolism, if the deuterated site is a target for enzymatic modification (e.g., by cytochrome P450 enzymes), the metabolism of the deuterated compound may be slower.[5][6][7][8] This can potentially lead to a longer half-life and increased systemic exposure of the drug. For Vorinostat, metabolism primarily involves glucuronidation and hydrolysis, with less than 1% excreted unchanged in urine.[9] While the deuteration in this compound is on the phenyl ring, which is not the primary site of metabolism, any metabolic processes involving this ring could be affected by the KIE.

Experimental Protocols for Differentiation and Analysis

Several analytical techniques can be employed to distinguish between Vorinostat and this compound and to quantify Vorinostat in biological samples using its deuterated analog as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for differentiating between Vorinostat and this compound due to their mass difference of approximately 5 Da.

Experimental Workflow: LC-MS/MS for Vorinostat Quantification

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Serum/Plasma) IS_spike Spike with this compound (Internal Standard) Sample->IS_spike Protein_precip Protein Precipitation (e.g., with acetonitrile) IS_spike->Protein_precip Centrifuge Centrifugation Protein_precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject supernatant onto LC column Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_analysis Quantification Quantify Vorinostat based on the ratio of its peak area to the peak area of this compound MS_analysis->Quantification

Caption: Workflow for LC-MS/MS quantification of Vorinostat.

Methodology:

  • Sample Preparation: A known concentration of this compound is spiked into the biological sample (e.g., serum, plasma) as an internal standard. Proteins are then precipitated using a solvent like acetonitrile. After centrifugation, the supernatant is collected.[10][11][12][13]

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system, typically with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water with 0.5% acetic acid) is used to separate Vorinostat and this compound from other matrix components.[10][11] Due to their similar physicochemical properties, they will have very similar retention times.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in selected reaction monitoring (SRM) mode to detect specific precursor-to-product ion transitions for both Vorinostat and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR can distinguish between the two compounds due to the absence of signals from the deuterated phenyl ring in this compound, ²H NMR would show a signal for the deuterium atoms in this compound. ¹³C NMR would show subtle differences in the chemical shifts of the carbons attached to deuterium due to the isotopic effect.

Mechanism of Action and Signaling Pathways

Vorinostat exerts its anticancer effects by inhibiting HDACs, which leads to the modulation of various signaling pathways that control cell proliferation, survival, and apoptosis.

Histone Deacetylase (HDAC) Inhibition

Vorinostat binds to the zinc-containing active site of HDACs, preventing them from deacetylating their target proteins.

Experimental Workflow: Fluorometric HDAC Inhibition Assay

cluster_assay_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection HDAC HDAC Enzyme Source (e.g., HeLa nuclear extract) Inhibitor Add Vorinostat (or this compound) HDAC->Inhibitor Substrate Add Fluorogenic HDAC Substrate Inhibitor->Substrate Incubation Incubate at 37°C Substrate->Incubation Deacetylation HDAC deacetylates substrate Incubation->Deacetylation Developer Add Developer Solution Deacetylation->Developer Fluorescence Measure Fluorescence (Ex/Em ~360/460 nm) Developer->Fluorescence

Caption: Workflow for a fluorometric HDAC inhibition assay.

Methodology:

  • Reaction Setup: An HDAC enzyme source (e.g., HeLa nuclear extract) is incubated with the test compound (Vorinostat or this compound) at various concentrations.[14][15][16][17]

  • Enzymatic Reaction: A fluorogenic HDAC substrate is added, and the mixture is incubated to allow for deacetylation.

  • Signal Development: A developer solution is added, which specifically acts on the deacetylated substrate to release a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader. The degree of inhibition is determined by comparing the fluorescence signal in the presence of the inhibitor to that of a control without the inhibitor.

PI3K/Akt/mTOR Signaling Pathway

Vorinostat has been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[18][19][20][21][22]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Vorinostat Vorinostat Vorinostat->PI3K inhibits Vorinostat->Akt inhibits

Caption: Vorinostat's inhibitory effect on the PI3K/Akt/mTOR pathway.

Vorinostat can inhibit the activity of key components of this pathway, such as PI3K and Akt, leading to decreased cell proliferation and survival.[18]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell growth and differentiation that is affected by Vorinostat.[23][24][25][26][27]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Vorinostat Vorinostat Vorinostat->ERK inhibits phosphorylation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression regulates

Caption: Vorinostat's inhibition of the MAPK/ERK signaling pathway.

Studies have shown that Vorinostat can inhibit the phosphorylation of ERK, a key downstream effector in this pathway, thereby suppressing signals that promote cell proliferation.[23][24]

Conclusion

Vorinostat and this compound are chemically very similar, with the key difference being the isotopic substitution of deuterium for hydrogen on the phenyl ring of this compound. This substitution results in a higher molecular weight and can potentially influence the rate of metabolism through the kinetic isotope effect. These differences are leveraged in analytical methodologies, where this compound serves as an invaluable internal standard for the accurate quantification of Vorinostat. The biological activity of both compounds as HDAC inhibitors is expected to be nearly identical, and they both exert their therapeutic effects by modulating critical cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This guide provides a foundational understanding of the key distinctions and analytical considerations for researchers working with these important molecules.

References

A Technical Guide to High-Purity Vorinostat-d5 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity deuterated Vorinostat (Vorinostat-d5), a critical tool for researchers in oncology, neurology, and other therapeutic areas. This document details commercial suppliers, analytical methodologies for purity assessment, and the key signaling pathways influenced by this potent histone deacetylase (HDAC) inhibitor.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity this compound is paramount for accurate and reproducible experimental results. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass difference from the parent compound, allowing for precise quantification by mass spectrometry. Several commercial suppliers offer this compound, with purity specifications being a key differentiator. The following table summarizes the offerings from prominent suppliers.

SupplierStated PurityIsotopic PurityCatalog Number (Example)
MedchemExpress99.0%[1]Not specifiedHY-115412[1]
Cayman Chemical≥98%≥99% deuterated forms (d1-d5)11793
BOC Sciences98% by HPLC98% atom D1132749-48-4
AlsachimChemical Purity: >98%Isotopic Enrichment: >99%C-2395
Toronto Research Chemicals98%Not specifiedS685202

Experimental Protocols for Purity and Identity Assessment

Ensuring the purity and identity of this compound is crucial for its application in sensitive analytical assays. The following sections outline the principal analytical techniques and provide representative experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the deuterated compound from any non-deuterated Vorinostat and other synthesis-related impurities.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated components are then detected by a UV detector, and the purity is determined by comparing the peak area of this compound to the total area of all detected peaks.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions (Representative):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in methanol or DMSO to a final concentration of 1 mg/mL.

Data Analysis: The percentage purity is calculated using the area normalization method:

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Solvent (Methanol/DMSO) prep1->prep2 hplc1 Inject Sample into HPLC System prep2->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection (242 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % Purity data1->data2

Fig. 1: HPLC Purity Analysis Workflow
Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and determining its isotopic enrichment.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the expected molecular weight will be higher than that of non-deuterated Vorinostat due to the presence of deuterium atoms.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometer (LC-MS) or a standalone mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Experimental Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 100-500

  • Sample Preparation: The sample is typically diluted in a solvent compatible with the ionization source, such as a mixture of acetonitrile and water with a small amount of formic acid.

Data Analysis:

  • Identity Confirmation: The mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of this compound (expected m/z ≈ 270.2).

  • Isotopic Enrichment: The relative intensities of the peaks corresponding to this compound and any residual non-deuterated Vorinostat (expected m/z ≈ 265.2) can be used to estimate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, such as ¹H and ¹³C, absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment. In ¹H NMR of this compound, the signals corresponding to the deuterated positions on the phenyl ring will be absent or significantly reduced in intensity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters (Representative):

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)

  • Nuclei: ¹H and ¹³C

  • Data Analysis: The ¹H NMR spectrum is compared to that of a non-deuterated Vorinostat reference standard. The absence of signals in the aromatic region confirms the deuteration of the phenyl ring. The ¹³C NMR spectrum can also be used to confirm the overall carbon skeleton.

Synthesis of this compound: A Representative Workflow

While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general synthetic route can be outlined based on known chemical transformations for the synthesis of Vorinostat and other deuterated compounds. The key step is the introduction of the deuterium label, which is typically achieved by using a deuterated starting material.

A plausible synthetic approach involves the acylation of aniline-d5 with a derivative of suberic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start1 Suberic Acid Derivative react Acylation Reaction start1->react start2 Aniline-d5 start2->react inter Suberanilic Acid-d5 react->inter react2 Coupling with Hydroxylamine inter->react2 product Crude this compound react2->product purify Chromatographic Purification (e.g., Column) product->purify final High-Purity This compound purify->final

Fig. 2: Representative Synthesis Workflow for this compound

Mechanism of Action and Key Signaling Pathways

Vorinostat is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple histone deacetylase enzymes.[2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. The acetylation state of histones plays a crucial role in regulating gene expression. By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the altered expression of genes involved in various cellular processes.[3][4]

The anti-cancer effects of Vorinostat are mediated through its influence on several key signaling pathways:

  • Cell Cycle Arrest and Apoptosis: Vorinostat can induce cell cycle arrest, primarily at the G1 and G2/M phases, by upregulating the expression of cell cycle inhibitors like p21.[5] It also promotes apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[6][7]

  • Modulation of Receptor Tyrosine Kinase (RTK) Signaling: Vorinostat has been shown to interfere with signaling pathways downstream of receptor tyrosine kinases, such as the Insulin-like Growth Factor Receptor (IGF-IR) and Epidermal Growth Factor Receptor (EGFR).[5][8]

  • Interference with T-Cell Receptor (TCR) Signaling: In the context of cutaneous T-cell lymphoma (CTCL), Vorinostat has been shown to modify the signaling of the T-cell receptor.[6][7]

  • Inhibition of Angiogenesis: Vorinostat can suppress the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.[4]

  • Modulation of the mTOR Pathway: The mTOR signaling pathway, a central regulator of cell growth and proliferation, can be dampened by Vorinostat.[9]

  • Suppression of Hypoxia Signaling: Vorinostat can inhibit the hypoxia signaling pathway, which is often activated in the tumor microenvironment and promotes tumor survival and progression.[10]

The following diagram illustrates the central role of HDAC inhibition by Vorinostat and its impact on downstream signaling pathways, ultimately leading to anti-tumor effects.

Vorinostat_Signaling vorinostat This compound hdac HDACs (Class I, II, IV) vorinostat->hdac Inhibits histones Histone Acetylation (Increased) hdac->histones chromatin Open Chromatin Structure histones->chromatin gene_exp Altered Gene Expression chromatin->gene_exp cell_cycle Cell Cycle Arrest (p21 up) gene_exp->cell_cycle apoptosis Apoptosis gene_exp->apoptosis rtk RTK Signaling (IGF-IR, EGFR down) gene_exp->rtk tcr TCR Signaling (down) gene_exp->tcr angiogenesis Angiogenesis (down) gene_exp->angiogenesis mtor mTOR Pathway (down) gene_exp->mtor hypoxia Hypoxia Signaling (down) gene_exp->hypoxia

References

In-Depth Technical Guide: Synthesis and Purification of Deuterated Vorinostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of deuterated Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA). The introduction of deuterium into the Vorinostat molecule can offer advantages in pharmacokinetic and metabolic profiling, making it a valuable tool in drug development and research.[1][2][3] This document outlines a plausible synthetic route, detailed purification protocols, and the relevant biological pathways associated with Vorinostat's mechanism of action.

Synthesis of Deuterated Vorinostat (Vorinostat-d5)

The synthesis of deuterated Vorinostat, specifically N¹-hydroxy-N⁸-(phenyl-d5)octanediamide (this compound), can be achieved by adapting established methods for the synthesis of non-deuterated Vorinostat.[4][5] The primary modification involves the use of a deuterated starting material, aniline-d5, in place of aniline.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Suberic Acid + Aniline-d5 intermediate Suberanilic Acid-d5 start->intermediate Amidation coupling Coupling with Hydroxylamine intermediate->coupling product Crude this compound coupling->product crystallization Crystallization product->crystallization hplc HPLC Purification crystallization->hplc Optional final_product Pure Deuterated Vorinostat crystallization->final_product hplc->final_product nmr NMR Spectroscopy ms Mass Spectrometry final_product->nmr final_product->ms

Caption: A schematic overview of the synthesis, purification, and analysis of deuterated Vorinostat.

Experimental Protocol: Two-Step Synthesis of this compound

This protocol is adapted from a high-yield synthesis method for non-deuterated Vorinostat.[6]

Step 1: Synthesis of N-(phenyl-d5)-octanedioic acid monoamide (Suberanilic Acid-d5)

  • To a solution of suberic acid (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add aniline-d5 (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Suberanilic Acid-d5.

Step 2: Synthesis of N¹-hydroxy-N⁸-(phenyl-d5)octanediamide (this compound)

  • Dissolve Suberanilic Acid-d5 (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent, such as EDC (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents), to the solution and stir for 30 minutes at room temperature.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base, such as triethylamine (1.5 equivalents), in DMF.

  • Add the hydroxylamine solution to the activated Suberanilic Acid-d5 solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of Deuterated Vorinostat

Purification of the crude deuterated Vorinostat is crucial to remove unreacted starting materials, reagents, and byproducts. A combination of crystallization and High-Performance Liquid Chromatography (HPLC) is recommended for achieving high purity.

Experimental Protocol: Purification

Crystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of methanol and water or ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain purified this compound.

High-Performance Liquid Chromatography (HPLC):

For higher purity, preparative reverse-phase HPLC can be employed.

  • Dissolve the crystallized this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the solution onto a C18 preparative HPLC column.

  • Elute the compound using a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Monitor the elution at a suitable wavelength (e.g., 240 nm).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the final purified this compound as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of deuterated Vorinostat.

Table 1: Synthesis Data for Deuterated Vorinostat (this compound)

ParameterExpected ValueReference
Starting MaterialAniline-d5 (Isotopic Purity: ≥98%)Commercial Suppliers
Molecular FormulaC₁₄H₁₅D₅N₂O₃[7]
Molecular Weight269.36 g/mol [7]
Theoretical YieldDependent on starting material quantities-
Expected Crude Yield70-80%[6]

Table 2: Purification and Characterization Data for Deuterated Vorinostat (this compound)

ParameterMethodExpected ResultReference
Purity (Post-Crystallization)HPLC>95%-
Purity (Post-HPLC)HPLC>99%-
Isotopic EnrichmentMass Spectrometry≥98%[7]
¹H NMR (in DMSO-d₆)NMR SpectroscopyAbsence of aromatic proton signals-
Mass (m/z)ESI-MS[M+H]⁺ ≈ 270.39-

Signaling Pathways Affected by Vorinostat

Vorinostat, as a histone deacetylase (HDAC) inhibitor, modulates gene expression and affects multiple signaling pathways involved in cell cycle regulation, apoptosis, and cell proliferation.[8][9][10][11][12][13]

Vorinostat's Interaction with the IGF-IR Signaling Pathway

IGF_Pathway IGF1 IGF-I IGF1R IGF-IR IGF1->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Vorinostat Vorinostat Vorinostat->IGF1R Upregulates Vorinostat->Apoptosis Induces p21 p21 Vorinostat->p21 Upregulates CyclinD1 Cyclin D1 Vorinostat->CyclinD1 Downregulates p21->CellGrowth CyclinD1->CellGrowth

Caption: Vorinostat modulates the IGF-IR signaling pathway, leading to cell growth inhibition and apoptosis.[8][9]

General Mechanism of HDAC Inhibition by Vorinostat

HDAC_Inhibition Vorinostat Vorinostat HDAC Histone Deacetylases (HDACs) Vorinostat->HDAC Inhibits Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Vorinostat inhibits HDACs, leading to histone hyperacetylation and altered gene expression.[11][14]

Vorinostat's Influence on T-Cell Receptor Signaling

TCR_Signaling TCR T-Cell Receptor (TCR) ZAP70 ZAP70 TCR->ZAP70 JAK_STAT JAK-STAT Pathway TCR->JAK_STAT AKT AKT ZAP70->AKT MAPK MAPK Pathway ZAP70->MAPK Proliferation Cell Proliferation AKT->Proliferation MAPK->Proliferation JAK_STAT->Proliferation Vorinostat Vorinostat Vorinostat->ZAP70 Inhibits Phosphorylation Vorinostat->AKT Inhibits Phosphorylation

Caption: Vorinostat interferes with T-cell receptor signaling by inhibiting the phosphorylation of key kinases.[12]

References

Navigating Isotopic Purity: A Technical Guide for Vorinostat-d5 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone for achieving accurate and reliable data. Vorinostat-d5, the deuterated analog of the histone deacetylase (HDAC) inhibitor Vorinostat, serves as a critical tool for the precise quantification of the parent drug in complex biological matrices. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, offering a comprehensive overview of regulatory expectations, experimental protocols for purity assessment, and the potential impact of isotopic impurities on bioanalytical data integrity.

The Imperative of Isotopic Purity in Bioanalytical Assays

The fundamental principle behind using a SIL-IS like this compound is its near-identical physicochemical properties to the analyte, Vorinostat. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer, effectively compensating for variability in these processes.[1][2] However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), in the this compound reference material can compromise this core function and lead to inaccurate quantification.[3][4]

Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-IS in bioanalytical methods.[5] The harmonized ICH M10 guideline on bioanalytical method validation underscores the importance of evaluating the potential influence of any unlabeled analyte present in the SIL-IS.[1] A key recommendation is that the contribution of the internal standard to the analyte signal should not exceed 20% of the lower limit of quantification (LLOQ).[1] While a specific numerical mandate for the isotopic purity of this compound is not explicitly defined, the industry standard and general expectation is for high isotopic enrichment, typically greater than 98%.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters and acceptance criteria related to the isotopic purity of this compound for bioanalysis.

ParameterRecommended SpecificationRegulatory Guideline/Reference
Isotopic Enrichment >98% (for the d5 species)Industry Best Practice[6][7]
Unlabeled Analyte (d0) Contribution ≤ 20% of the LLOQ responseICH M10 Guideline[1]
Analyte Contribution to Internal Standard Signal ≤ 5% of the Internal Standard responseICH M10 Guideline[1]

Table 1: Recommended Isotopic Purity Specifications for this compound

Validation ParameterAcceptance Criteria
Accuracy Mean concentration within ±15% of nominal concentration (±20% for LLOQ)
Precision Coefficient of Variation (CV) ≤15% (≤20% for LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix
Matrix Effect CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration of stability samples within ±15% of nominal concentration

Table 2: General Bioanalytical Method Validation Acceptance Criteria

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry

Objective: To determine the isotopic distribution and calculate the isotopic purity of a this compound reference standard.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for direct infusion or LC-MS analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of resolving the different isotopologues of Vorinostat.

  • Mass Spectrometry Analysis:

    • Infuse the sample directly or inject it onto an LC column for separation from any potential impurities.

    • Acquire full-scan mass spectra in the appropriate mass range to encompass the molecular ions of Vorinostat and this compound.

    • Ensure sufficient resolution to baseline separate the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5).[8]

  • Data Analysis:

    • Extract the ion chromatograms (EICs) for each isotopologue.

    • Integrate the peak areas for each EIC.

    • Correct the observed peak areas for the natural isotopic abundance of elements (e.g., ¹³C, ¹⁵N, ¹⁸O) in the molecule. This can be done using specialized software or manual calculations based on the elemental formula of Vorinostat.[8][9]

    • Calculate the isotopic purity as the percentage of the corrected peak area of the desired isotopologue (d5) relative to the sum of the corrected peak areas of all isotopologues.

Protocol 2: Assessment of Deuterium Label Stability (Back-Exchange)

Objective: To evaluate the stability of the deuterium labels on this compound under conditions mimicking the bioanalytical workflow.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the biological matrix (e.g., human plasma).

    • Prepare a control sample of this compound in a non-aqueous solvent.

  • Incubation: Incubate the samples under various conditions that may be encountered during sample handling and analysis:

    • Room temperature for a duration representative of sample processing time.

    • Elevated temperature (e.g., 37°C) for a period to accelerate potential exchange.

    • Different pH conditions if relevant to the extraction procedure.

  • Sample Processing: Extract this compound from the biological matrix using the established bioanalytical method.

  • Mass Spectrometry Analysis:

    • Analyze the extracted samples and the control sample using a high-resolution mass spectrometer.

    • Acquire full-scan mass spectra and determine the isotopic distribution as described in Protocol 1.

  • Data Analysis:

    • Compare the isotopic distribution of the incubated samples to that of the control sample.

    • A significant increase in the abundance of lower deuterated species (e.g., d4, d3) in the incubated samples would indicate back-exchange of the deuterium labels.[10][11][12] The labeling position on the phenyl ring of this compound is generally stable and less prone to back-exchange compared to labels on heteroatoms or acidic carbons.

Visualizations

Vorinostat_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_downstream Downstream Effects Vorinostat Vorinostat HDAC Histone Deacetylase (HDAC) Vorinostat->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 Upregulation GeneExpression->p21 Apoptosis Apoptosis Induction GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest TumorSuppression Tumor Suppression CellCycleArrest->TumorSuppression Apoptosis->TumorSuppression

Caption: Vorinostat's Mechanism of Action via HDAC Inhibition.

Bioanalytical_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis Select_IS Select this compound as Internal Standard Optimize_LC Optimize LC Conditions Select_IS->Optimize_LC Optimize_MS Optimize MS/MS Parameters Optimize_LC->Optimize_MS Assess_Purity Assess Isotopic Purity of this compound Optimize_MS->Assess_Purity Validate_Selectivity Validate Selectivity & Specificity Assess_Purity->Validate_Selectivity Validate_Accuracy Validate Accuracy & Precision Validate_Selectivity->Validate_Accuracy Validate_Matrix Validate Matrix Effect Validate_Accuracy->Validate_Matrix Validate_Stability Validate Stability Validate_Matrix->Validate_Stability Sample_Prep Sample Preparation with this compound Validate_Stability->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Quantification Quantification of Vorinostat LC_MS_Analysis->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Bioanalytical Method Workflow Using this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability and accuracy of bioanalytical data. Adherence to the principles of high isotopic enrichment and thorough validation of the analytical method are paramount for regulatory compliance and the generation of robust pharmacokinetic and toxicokinetic data. By implementing the detailed experimental protocols and understanding the underlying regulatory expectations outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their bioanalytical results and contribute to the successful development of new therapeutics.

References

Methodological & Application

Application Note: Quantification of Vorinostat in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Vorinostat (suberoylanilide hydroxamic acid, SAHA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Vorinostat-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using electrospray ionization in positive mode with selected reaction monitoring (SRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Vorinostat.

Introduction

Vorinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1][2] Accurate measurement of Vorinostat concentrations in plasma is crucial for understanding its pharmacokinetics and for optimizing patient therapy. This application note describes a validated LC-MS/MS method for the reliable quantification of Vorinostat in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Vorinostat analytical standard

  • This compound (Internal Standard)[3]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

Several methods can be employed for the extraction of Vorinostat from plasma, including protein precipitation (PP), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][4] Protein precipitation is a simple and rapid method.

Protein Precipitation Protocol:

  • To 100 µL of human plasma sample, standard, or quality control sample, add 50 µL of this compound internal standard working solution.

  • Add 1 mL of ice-cold acetonitrile to precipitate the plasma proteins.[5][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 4 minutes at room temperature.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[7]

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water:formic acid, 10:90:0.1, v/v/v).[7]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: BDS Hypersil C18 (3 µm, 100 mm x 3 mm) or equivalent[8]

  • Mobile Phase: A gradient mobile phase of 0.5% acetic acid in acetonitrile and water is often used.[8] An isocratic mobile phase consisting of acetonitrile, water, and formic acid (30:70:0.1, v/v/v) has also been reported.[5][6]

  • Flow Rate: 0.5 - 0.6 mL/min[5][9]

  • Injection Volume: 3 µL[7]

  • Column Temperature: 40°C[9]

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][8]

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions (example):

    • Vorinostat: m/z (Q1) -> m/z (Q3)

    • This compound: m/z (Q1) -> m/z (Q3)

Results and Discussion

Linearity and Sensitivity

The method demonstrates excellent linearity over a clinically relevant concentration range. The lower limit of quantitation (LLOQ) is sufficient for pharmacokinetic studies.

Precision and Accuracy

The intra- and inter-day precision and accuracy of the method are within acceptable limits as per regulatory guidelines.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method, with data compiled from various published protocols.

ParameterValueReference
Calibration Curve Range 11.0 - 1100 ng/mL[1]
Lower Limit of Quantitation (LLOQ) 3.0 ng/mL[8]
Intra-day Precision (%CV) 3.2% to 6.1%[1]
Inter-day Precision (%CV) 3.2% to 6.1%[1]
Intra-day Accuracy (%Bias) -6.7% to +3.8%[1]
Inter-day Accuracy (%Bias) -6.7% to +3.8%[1]
Extraction Recovery 88.6% to 114.4%[1]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (ice-cold Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_injection Inject into LC-MS/MS reconstitution->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, SRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Vorinostat Concentration calibration_curve->quantification

Caption: Experimental workflow for Vorinostat quantification.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and accurate means for quantifying Vorinostat in human plasma. The use of a deuterated internal standard, this compound, ensures data integrity. This protocol is well-suited for applications in clinical and pharmaceutical research.

References

Application Notes and Protocols for Vorinostat-d5 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins, which in turn modulates gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Preclinical pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Vorinostat, thereby guiding clinical trial design.

To ensure the accuracy and reliability of these studies, a stable isotope-labeled internal standard is essential for quantitative bioanalysis. Vorinostat-d5, a deuterated analog of Vorinostat, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. Its chemical and physical properties are nearly identical to Vorinostat, but it is distinguishable by its mass, allowing for precise correction of variability during sample preparation and analysis.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical pharmacokinetic studies of Vorinostat.

Mechanism of Action: Vorinostat Signaling Pathways

Vorinostat's primary mechanism of action is the inhibition of Class I and II histone deacetylases (HDACs).[4] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[2] Beyond this epigenetic regulation, Vorinostat has been shown to interact with and modulate key cellular signaling pathways implicated in cancer progression.

Vorinostat_Signaling_Pathway Vorinostat's Impact on Cellular Signaling Pathways Vorinostat Vorinostat HDAC HDAC Inhibition Vorinostat->HDAC IGF_IR_Pathway IGF-IR Signaling Vorinostat->IGF_IR_Pathway Modulates Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibits deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Tumor_Suppressor_Genes Activation of Tumor Suppressor Genes (e.g., p21) Gene_Expression->Tumor_Suppressor_Genes Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest PI3K_AKT_Pathway PI3K/AKT Pathway IGF_IR_Pathway->PI3K_AKT_Pathway MEK_ERK_Pathway MEK/ERK Pathway IGF_IR_Pathway->MEK_ERK_Pathway PI3K_AKT_Pathway->Cell_Cycle_Arrest MEK_ERK_Pathway->Cell_Cycle_Arrest

Caption: Vorinostat's mechanism of action and its influence on key signaling pathways.

Preclinical Pharmacokinetic Data of Vorinostat

The following tables summarize representative pharmacokinetic parameters of Vorinostat from preclinical studies in rats. These values can vary depending on the specific strain, sex, and formulation used.

Table 1: Pharmacokinetic Parameters of Vorinostat in Rats Following Intravenous (IV) Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
107,500 ± 1,2000.083,500 ± 6001.2 ± 0.2[5]
2---0.15[6]

Table 2: Pharmacokinetic Parameters of Vorinostat in Rats Following Oral (PO) Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
501,200 ± 3001.04,200 ± 8002.1 ± 0.4~11[5][6]
16.841.7----[6]

Experimental Protocols

Preclinical Dosing and Sample Collection Workflow

A typical workflow for a preclinical pharmacokinetic study of Vorinostat is outlined below.

PK_Study_Workflow Preclinical Pharmacokinetic Study Workflow for Vorinostat Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Dosing Dosing (Oral Gavage or IV Injection) Animal_Acclimatization->Dosing Dose_Preparation Dose Preparation (Vorinostat in appropriate vehicle) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (e.g., tail vein, specified time points) Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Preparation Sample_Storage Sample Storage (-80°C) Plasma_Preparation->Sample_Storage Sample_Analysis LC-MS/MS Analysis (Quantification of Vorinostat) Sample_Storage->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis (e.g., Cmax, Tmax, AUC) Sample_Analysis->Data_Analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study of Vorinostat.

Protocol for Oral Administration of Vorinostat in Mice

This protocol is adapted for the oral administration of Vorinostat to mice, a common preclinical model.

Materials:

  • Vorinostat

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Dose Preparation:

    • Calculate the required amount of Vorinostat based on the desired dose and the body weight of the mice.

    • Prepare a homogenous suspension of Vorinostat in the chosen vehicle. Ensure thorough mixing before each administration.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before dosing.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the Vorinostat suspension.

    • Monitor the animal for any signs of distress after dosing.

Protocol for Quantification of Vorinostat in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general method for the quantification of Vorinostat in plasma samples. Optimization may be required based on the specific instrumentation used.

1. Materials and Reagents:

  • Vorinostat analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

  • Control plasma from the preclinical species (e.g., rat, mouse)

  • Microcentrifuge tubes

  • HPLC vials

2. Preparation of Stock and Working Solutions:

  • Vorinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve Vorinostat in a suitable solvent (e.g., DMSO or methanol).

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the Vorinostat stock solution in 50:50 ACN:water to create calibration standards and quality control (QC) samples. The concentration of the IS working solution should be prepared to yield a final concentration of approximately 100-1000 ng/mL in the sample.[3]

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of ACN containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.60 mm) is suitable.[7]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B and increasing to elute Vorinostat.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 5-10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Vorinostat: Precursor ion (Q1) m/z 265.1 → Product ion (Q3) m/z 232.1

      • This compound: Precursor ion (Q1) m/z 270.1 → Product ion (Q3) m/z 237.1

    • Note: These transitions should be optimized on the specific mass spectrometer being used.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Vorinostat to this compound against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Determine the concentration of Vorinostat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of Vorinostat in preclinical pharmacokinetic studies. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug development, enabling the accurate characterization of Vorinostat's pharmacokinetic profile in various preclinical models. This, in turn, facilitates a more informed progression towards clinical applications.

References

Application Notes and Protocols for Vorinostat Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1][2] Accurate quantification of Vorinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the sample preparation and analysis of Vorinostat using a deuterated internal standard, which is considered the gold standard for LC-MS analysis due to its ability to normalize for variability in sample processing and instrument response.[3]

Mechanism of Action of Vorinostat

Vorinostat exerts its anticancer effects by inhibiting histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression.[4][5] By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[5] This open chromatin state allows for the transcription of otherwise silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[3][5] Key signaling pathways affected by Vorinostat include the induction of p21, a cyclin-dependent kinase inhibitor, which leads to G1 cell cycle arrest, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately triggering programmed cell death.[1][6][7][8]

Vorinostat Signaling Pathway Vorinostat Vorinostat HDAC Histone Deacetylases (HDACs) Vorinostat->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 Apoptosis_Proteins Modulation of Bcl-2 Family Proteins Gene_Expression->Apoptosis_Proteins CyclinD1_CDK4 Cyclin D1/CDK4 Complex p21->CyclinD1_CDK4 Inhibition Cell_Cycle_Arrest G1 Cell Cycle Arrest CyclinD1_CDK4->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Fig. 1: Simplified signaling pathway of Vorinostat.

Sample Preparation Protocols

The choice of sample preparation method depends on the biological matrix and the desired limit of quantification. The use of a deuterated internal standard, such as d5-Vorinostat, is highly recommended to ensure accuracy and precision.[9] It is important to note that Vorinostat has shown instability in plasma, with clotting proteins potentially contributing to its degradation.[4][6][10] Therefore, serum is often the preferred matrix for analysis.[4][6][10] If plasma is used, collection with EDTA is preferable to heparin, and samples should be processed promptly and stored at -70°C.[7]

Protocol 1: Protein Precipitation (for Serum or Plasma)

This method is rapid and simple, suitable for high-throughput analysis.

Materials:

  • Biological sample (Serum or Plasma)

  • Deuterated Vorinostat (e.g., d5-Vorinostat) internal standard (IS) working solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of serum or plasma in a microcentrifuge tube, add a specified amount of deuterated Vorinostat internal standard working solution.

  • Add 300-400 µL of ice-cold acetonitrile to precipitate proteins.[11]

  • Vortex the mixture for 30-60 seconds.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) (for Plasma or PBMCs)

LLE offers a cleaner extract compared to protein precipitation.

Materials:

  • Biological sample (Plasma or Peripheral Blood Mononuclear Cells - PBMCs)

  • Deuterated Vorinostat IS working solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (e.g., ammonium acetate buffer)

  • Microcentrifuge tubes or glass tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a known volume of the biological sample, add the deuterated Vorinostat IS.

  • Add an appropriate volume of aqueous buffer and vortex.

  • Add 3-5 volumes of the extraction solvent.

  • Vortex vigorously for 2-5 minutes.

  • Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) (for Plasma or Serum)

SPE provides the cleanest extracts and allows for sample concentration, achieving lower limits of quantification.

Materials:

  • Biological sample (Plasma or Serum)

  • Deuterated Vorinostat IS working solution

  • SPE cartridges (e.g., C18, HLB)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or buffer)

  • Wash solvent (e.g., water/methanol mixture)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Sample Pre-treatment: To the biological sample, add the deuterated Vorinostat IS. The sample may require dilution with a buffer to facilitate loading.

  • Cartridge Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge.

  • Cartridge Equilibration: Pass 1-2 mL of equilibration solvent through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass 1-2 mL of wash solvent to remove interfering substances.

  • Elution: Elute Vorinostat and the IS with the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Sample Preparation Workflow cluster_0 Sample Collection & Initial Processing cluster_1 Extraction Methods cluster_2 Post-Extraction Processing Biological_Sample Biological Sample (Serum, Plasma, PBMCs) Add_IS Add Deuterated Internal Standard (d5-Vorinostat) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->LLE SPE Solid-Phase Extraction (e.g., C18) Add_IS->SPE Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation LLE->Evaporation SPE->Evaporation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Analysis LC-MS/MS Analysis Supernatant_Collection->Analysis Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->Analysis

Fig. 2: General experimental workflow for Vorinostat sample preparation.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for Vorinostat analysis using a deuterated standard in various biological matrices. These values can vary depending on the specific instrumentation and methodology used.

Table 1: Lower Limit of Quantification (LLOQ) and Calibration Range

Biological MatrixLLOQ (ng/mL)Calibration Range (ng/mL)Citation
Human Serum3.0Not specified[11]
Human Plasma1.01 - 1000
Human Plasma11.011.0 - 1100[1]
Human PBMCs0.1 (ng/3x10^6 cells)0.1 - 10.0 (ng/3x10^6 cells)[1]
Rat Serum5050 - 50,000[5]

Table 2: Accuracy and Precision Data

Biological MatrixAccuracy (% Bias)Precision (%RSD)Citation
Human Plasma-6.7 to +3.83.2 to 6.1[1]
Human PBMCs-8.1 to -1.50.8 to 4.0[1]
Rat Serum-15 to +15<15[5]

Table 3: Extraction Recovery

Biological MatrixExtraction MethodRecovery (%)Citation
Human Plasma & PBMCsSPE and LLE88.6 to 114.4[1][9]

Conclusion

The successful analysis of Vorinostat in biological matrices relies on a robust and validated sample preparation method. The use of a deuterated internal standard is paramount for achieving accurate and precise results. The protocols outlined in these application notes provide a comprehensive guide for researchers, with protein precipitation offering a rapid approach and LLE and SPE providing cleaner extracts for more sensitive analyses. The choice of the optimal method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and sample throughput. Careful consideration of Vorinostat's stability in plasma is essential for reliable quantification.

References

Application Notes and Protocols for Quantitative Analysis of Vorinostat using Vorinostat-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1][2][3] Accurate quantification of Vorinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for creating a calibration curve using Vorinostat-d5 as an internal standard for the quantitative analysis of Vorinostat by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.[4]

Principle of Internal Standard Calibration

Quantitative analysis using an internal standard (IS) relies on the addition of a known amount of a structurally similar compound to all samples, including calibration standards, quality controls, and unknown samples. The internal standard, in this case, this compound, co-elutes with the analyte of interest, Vorinostat, and experiences similar ionization and matrix effects in the mass spectrometer.[4] By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, variations introduced during the analytical process can be normalized. A calibration curve is generated by plotting the peak area ratio against the known concentrations of the analyte in the calibration standards. This curve is then used to determine the concentration of the analyte in unknown samples.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (e.g., Plasma, Serum) B Add Known Amount of This compound (Internal Standard) A->B C Add Known Amount of Vorinostat (Analyte) for Calibration Standards B->C D Protein Precipitation (e.g., with Acetonitrile) C->D E Centrifugation D->E F Collect Supernatant E->F G Injection into LC-MS/MS System F->G H Chromatographic Separation of Vorinostat and this compound G->H I Mass Spectrometric Detection (MRM Mode) H->I J Measure Peak Areas of Vorinostat and this compound I->J K Calculate Peak Area Ratio (Vorinostat / this compound) J->K L Plot Peak Area Ratio vs. Vorinostat Concentration K->L M Generate Calibration Curve (Linear Regression) L->M N Determine Concentration of Unknown Samples M->N

Caption: Experimental workflow for quantitative analysis of Vorinostat.

Materials and Reagents

  • Vorinostat (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid or Acetic Acid

  • Biological Matrix (e.g., human plasma, rat serum)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. Vorinostat Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of Vorinostat reference standard.

  • Dissolve in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C.

4.1.2. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C.

4.1.3. Vorinostat Working Solutions (for Calibration Curve):

  • Prepare a series of working solutions by serially diluting the Vorinostat stock solution with methanol to achieve the desired concentration range for the calibration curve. The concentration range should be selected based on the expected concentrations in the samples and the sensitivity of the instrument. A typical range for Vorinostat analysis is 1 ng/mL to 2000 ng/mL.[5]

4.1.4. This compound Internal Standard Working Solution:

  • Dilute the this compound stock solution with methanol to a final concentration that will result in a consistent and robust peak in the LC-MS/MS analysis when added to the samples. A typical concentration might be 100 ng/mL.

Preparation of Calibration Curve Standards
  • Label a set of microcentrifuge tubes for each calibration standard (e.g., Blank, Cal 1, Cal 2, ... Cal 8).

  • To each tube, add a specific volume of the biological matrix (e.g., 100 µL of human plasma).

  • Spike each tube (except the blank) with a small volume (e.g., 5 µL) of the corresponding Vorinostat working solution to achieve the desired final concentrations for the calibration curve.

  • To every tube (including the blank), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

Sample Preparation (Protein Precipitation)
  • To each tube containing the spiked biological matrix, add three to four volumes of ice-cold acetonitrile (e.g., 300-400 µL for 100 µL of plasma).[5][6] Acetonitrile is a common protein precipitation agent used in Vorinostat analysis.[7][8]

  • Vortex the tubes vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical LC-MS/MS conditions for the analysis of Vorinostat. These may need to be optimized for the specific instrument being used.

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Vorinostat: m/z 265.1 → 232.1This compound: m/z 270.1 → 237.1 (Example transitions, should be optimized)

Data Presentation

The quantitative data for the calibration curve should be summarized in a table as follows:

Calibration StandardVorinostat Concentration (ng/mL)This compound Concentration (ng/mL)Vorinostat Peak AreaThis compound Peak AreaPeak Area Ratio (Vorinostat/Vorinostat-d5)
Cal 11100[Data][Data][Calculated]
Cal 25100[Data][Data][Calculated]
Cal 310100[Data][Data][Calculated]
Cal 450100[Data][Data][Calculated]
Cal 5100100[Data][Data][Calculated]
Cal 6500100[Data][Data][Calculated]
Cal 71000100[Data][Data][Calculated]
Cal 82000100[Data][Data][Calculated]

A calibration curve is then constructed by plotting the Peak Area Ratio against the Vorinostat Concentration. A linear regression analysis is performed, and the resulting equation (y = mx + c) is used to calculate the concentration of Vorinostat in unknown samples. The coefficient of determination (r²) should be ≥ 0.99 for a good linear fit.

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is a fundamental concept in achieving accurate and reliable quantitative results in bioanalysis. The following diagram illustrates the logical relationship.

G cluster_analyte Analyte (Vorinostat) cluster_is Internal Standard (this compound) cluster_ratio Peak Area Ratio cluster_result Result A Variable Recovery I Ratio Corrects for Variability A->I Corrected by B Matrix Effects B->I Corrected by C Variable Injection Volume C->I Corrected by D Variable MS Response D->I Corrected by E Similar Recovery E->I F Similar Matrix Effects F->I G Same Injection Volume G->I H Similar MS Response H->I J Accurate & Precise Quantification I->J

Caption: Principle of internal standard correction in quantitative analysis.

References

Application Notes and Protocols for LC-MS/MS Detection of Vorinostat and Vorinostat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the quantitative analysis of Vorinostat and its deuterated internal standard, Vorinostat-d5, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] It exerts its anticancer effects by altering the epigenetic regulation of gene transcription.[2] Accurate quantification of Vorinostat in biological samples is crucial for pharmacokinetic studies and clinical monitoring. This application note describes a robust and sensitive LC-MS/MS method for this purpose.

Quantitative LC-MS/MS Method

This section details the instrumental settings and protocols for the analysis of Vorinostat and its internal standard, this compound.

Mass Spectrometry Parameters

The following table summarizes the mass spectrometer settings for the detection of Vorinostat and this compound using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Ionization Mode
Vorinostat265232Not specifiedESI+
This compound270237Not specifiedESI+

Note: Specific collision energies may require optimization on the instrument used. Deuterated internal standards like this compound are commonly used in LC-MS/MS assays for accurate quantification.[3][4][5]

Chromatographic Conditions

Effective separation of Vorinostat from endogenous matrix components is essential for accurate quantification.

ParameterDescription
LC System Agilent 1200 SL or equivalent
Column Phenomenex Luna C18 (2) (250 x 4.60 mm, 5 µm) or Waters Acquity UPLC BEH C18 (1.7 µm, 50 x 2.1 mm)[6][7]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B 0.1% Formic acid in acetonitrile[7]
Gradient An isocratic or gradient elution can be used. An example of an isocratic mobile phase is a mixture of acetonitrile, water, and formic acid (30:70:0.1, v/v/v).[6] A gradient can also be optimized, for example, starting with 10% B, increasing to 90% B, and then returning to initial conditions.[7]
Flow Rate 0.5 - 0.6 mL/min[6][7]
Column Temperature 40°C[7]
Injection Volume 3 - 10 µL[6][7]
Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]

Protocol: Protein Precipitation for Plasma/Serum Samples

  • To 100 µL of plasma or serum sample, add 50 µL of the internal standard solution (this compound).

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[7]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[7]

  • Inject the sample into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Vorinostat.

Vorinostat LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Add IS Add Internal Standard (this compound) Sample Collection->Add IS Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation Chromatographic Separation (C18 Column) Reconstitution->LC Separation MS Detection Mass Spectrometric Detection (MRM Mode) LC Separation->MS Detection Quantification Quantification MS Detection->Quantification

Caption: Experimental workflow for Vorinostat analysis.

Mechanism of Action and Signaling Pathway

Vorinostat is a histone deacetylase (HDAC) inhibitor.[1][8] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and repression of gene transcription.[8] By inhibiting HDACs, Vorinostat causes an accumulation of acetylated histones, which results in a more relaxed chromatin structure, allowing for the expression of tumor suppressor genes and other genes that inhibit cancer cell growth.[8] This can lead to cell cycle arrest, differentiation, and apoptosis.[9][10] Studies have shown that Vorinostat's mechanism of action can involve interaction with signaling pathways such as the insulin-like growth factor (IGF) signaling pathway.[9][10][11]

The diagram below provides a simplified overview of the proposed mechanism of action of Vorinostat.

Vorinostat Mechanism of Action cluster_nucleus Cell Nucleus Vorinostat Vorinostat HDAC HDAC Vorinostat->HDAC Inhibits Histones Deacetylated Histones Acetylated Histones Vorinostat->Histones:f1 Promotes Acetylation HDAC->Histones:f0 Deacetylates Chromatin Condensed Chromatin Relaxed Chromatin Histones:f0->Chromatin:f0 Leads to Histones:f1->Chromatin:f1 Leads to Gene Expression Tumor Suppressor Gene Expression Chromatin:f0->Gene Expression Represses Chromatin:f1->Gene Expression Activates Apoptosis Apoptosis Gene Expression->Apoptosis Induces

References

Preparing Vorinostat-d5 Stock Solutions for Bioanalytical Applications: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Vorinostat-d5 stock solutions for use as an internal standard in bioanalytical assays. Accurate and precise quantification of analytes in biological matrices is critically dependent on the proper preparation and handling of internal standards. This application note outlines the essential physicochemical properties of this compound, provides a detailed protocol for stock solution preparation, and discusses best practices for storage and use in methods such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma.[1] Bioanalytical methods for the quantification of Vorinostat in biological samples, such as plasma or serum, are essential for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2][3][4]

This compound is a deuterated analog of Vorinostat, containing five deuterium atoms on the phenyl ring.[5] This isotopic labeling provides a mass shift that allows for its differentiation from the unlabeled analyte by mass spectrometry, while maintaining nearly identical physicochemical properties and chromatographic behavior.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful preparation of accurate and stable stock solutions.

PropertyValueReference
Molecular Formula C₁₄H₁₅D₅N₂O₃[5][6]
Molecular Weight 269.35 g/mol [6][7]
Appearance White to off-white solid[6]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Methanol, Acetonitrile. Slightly soluble in water.[5][6][8]
Storage Temperature -20°C[5][6]

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing a primary stock solution, an intermediate stock solution, and a working internal standard solution of this compound.

Materials and Reagents
  • This compound (solid, high purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO, optional)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Cryogenic vials for storage

Preparation of Primary Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of methanol (or another suitable organic solvent like acetonitrile or DMSO in which it is highly soluble) to dissolve the solid completely.[6][9] Ensure complete dissolution by vortexing or brief sonication if necessary.

  • Final Volume Adjustment: Once fully dissolved, bring the solution to the final volume of 1 mL with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the primary stock solution into a clearly labeled cryogenic vial and store it at -20°C.[5][6]

Preparation of Intermediate and Working Solutions

Serial dilutions are performed to obtain the desired concentration for the working internal standard solution. The final concentration of the working solution will depend on the expected analyte concentration in the samples and the specific bioanalytical method. A common final concentration for this compound as an internal standard in serum is 1000 ng/mL before the protein precipitation step.[7]

Example Dilution Series:

Solution NameStarting SolutionDilution FactorSolventFinal Concentration
Intermediate Stock Primary Stock (1 mg/mL)1:10Methanol100 µg/mL
Working IS Solution Intermediate Stock (100 µg/mL)1:100Methanol:Water (50:50, v/v)1 µg/mL (1000 ng/mL)
Stability of Stock Solutions
  • Vorinostat Instability in Plasma: It is important to note that the parent drug, Vorinostat, has been shown to be unstable in human plasma but is stable in human serum.[10][11] This is a critical consideration when selecting the biological matrix for analysis.

  • Stock Solution Stability: When stored properly at -20°C in a tightly sealed container, organic stock solutions of this compound are expected to be stable for an extended period. However, it is good practice to periodically check the integrity of the stock solution, especially for long-term studies.

Workflow for Stock Solution Preparation and Use in Bioanalysis

The following diagram illustrates the overall workflow from the preparation of the this compound internal standard to its use in a typical bioanalytical sample analysis.

G cluster_prep Stock Solution Preparation cluster_analysis Bioanalytical Workflow weigh Weigh this compound Solid dissolve Dissolve in Organic Solvent weigh->dissolve primary_stock Primary Stock Solution (1 mg/mL) dissolve->primary_stock intermediate_stock Intermediate Stock Solution primary_stock->intermediate_stock Dilution working_is Working IS Solution intermediate_stock->working_is Dilution spike Spike with Working IS Solution working_is->spike sample Biological Sample (e.g., Serum) sample->spike extraction Sample Preparation (e.g., Protein Precipitation) spike->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Quantification analysis->quantification

Caption: Workflow for preparing and using this compound internal standard.

Conclusion

The accurate preparation of this compound stock solutions is a fundamental prerequisite for reliable bioanalytical results. By following the detailed protocol and adhering to best practices for handling and storage, researchers can ensure the integrity of their internal standard, leading to high-quality data in pharmacokinetic and other drug development studies. The use of a deuterated internal standard like this compound is a critical component in developing robust and reproducible bioanalytical methods.

References

Application of Vorinostat-d5 in Metabolite Identification Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. Vorinostat-d5, a stable isotope-labeled analog of Vorinostat, serves as an invaluable tool in metabolite identification and quantification studies. Its use as an internal standard in mass spectrometry-based assays allows for precise and accurate measurements, correcting for variations in sample preparation and instrument response.[1][2] This document provides detailed application notes and protocols for the use of this compound in such studies.

Vorinostat undergoes extensive metabolism primarily through glucuronidation and hydrolysis, followed by β-oxidation.[3][4] The two major inactive metabolites found in human serum are Vorinostat O-glucuronide and 4-anilino-4-oxobutanoic acid.[3][4][5] Due to the instability of Vorinostat in plasma, serum is the preferred matrix for bioanalytical studies.[6][7]

Application Notes

The primary application of this compound is as an internal standard for the quantitative analysis of Vorinostat and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8] The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Improved Accuracy and Precision: this compound co-elutes with the unlabeled Vorinostat, experiencing similar matrix effects and ionization suppression, which leads to more reliable quantification.[1]

  • Correction for Sample Loss: It accounts for any loss of analyte during sample extraction and processing.

  • Enhanced Method Robustness: The use of a deuterated internal standard improves the day-to-day and inter-laboratory reproducibility of the analytical method.[1]

Beyond quantification of the parent drug, this compound is instrumental in a comprehensive metabolite identification workflow. By comparing the mass spectra of samples from subjects treated with unlabeled Vorinostat to those spiked with this compound, researchers can readily distinguish drug-related metabolites from endogenous compounds.

Experimental Protocols

Quantitative Analysis of Vorinostat and its Major Metabolites in Human Serum by LC-MS/MS

This protocol is adapted from established methods for the determination of Vorinostat, Vorinostat O-glucuronide, and 4-anilino-4-oxobutanoic acid in human serum.[8]

a. Materials and Reagents:

  • Vorinostat, Vorinostat O-glucuronide, and 4-anilino-4-oxobutanoic acid reference standards

  • This compound (internal standard)

  • Human serum (blank)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol, HPLC grade

b. Sample Preparation (Protein Precipitation):

  • Thaw serum samples at room temperature.

  • To 100 µL of serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

c. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 50 mm × 2.0 mm, 3 µm).[9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Vorinostat: To be determined based on instrument optimization (e.g., m/z 265.1 → 232.1)

    • Vorinostat O-glucuronide: To be determined (e.g., m/z 441.2 → 265.1)

    • 4-anilino-4-oxobutanoic acid: To be determined (e.g., m/z 194.1 → 106.1)

    • This compound: To be determined (e.g., m/z 270.1 → 237.1)

d. Data Analysis:

  • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratios against the known concentrations of the spiked standards.

  • Determine the concentrations of the analytes in the unknown samples by interpolation from the calibration curve.

Protocol for Untargeted Metabolite Identification using this compound

This protocol outlines a general workflow for the discovery of novel Vorinostat metabolites in a biological system (e.g., in vitro cell culture or in vivo animal models).

a. Experimental Design:

  • Treat the biological system (e.g., human liver microsomes, cell lines, or animal models) with unlabeled Vorinostat.

  • Collect biological samples (e.g., microsomal incubation quench, cell lysate, serum, urine) at various time points.

  • Prepare a parallel set of control samples without the drug.

  • Post-extraction, spike a pooled sample of the treated group with this compound.

b. Sample Preparation:

  • Follow a suitable extraction procedure based on the sample matrix (e.g., protein precipitation for serum, liquid-liquid extraction for urine).

c. LC-HRMS (High-Resolution Mass Spectrometry) Analysis:

  • Analyze the extracted samples using an LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Acquire data in both full scan MS and data-dependent MS/MS modes.

d. Data Processing and Analysis:

  • Use specialized software to compare the chromatograms of the treated and control samples.

  • Identify unique peaks present only in the treated samples.

  • Look for pairs of peaks with a mass difference corresponding to the deuterium labeling of this compound (e.g., a mass shift of 5 Da).

  • Examine the MS/MS fragmentation patterns of the parent drug and potential metabolites. Common metabolic transformations to look for include:

    • Oxidation (+16 Da)

    • Hydroxylation (+16 Da)

    • Glucuronidation (+176 Da)

    • Sulfation (+80 Da)

    • N-dealkylation

  • The presence of a characteristic fragment ion from Vorinostat in the MS/MS spectrum of a potential metabolite confirms its identity.

Data Presentation

The following tables summarize pharmacokinetic parameters of Vorinostat and its metabolites from human studies.

Table 1: Pharmacokinetic Parameters of Vorinostat in Cancer Patients [10]

ParameterValue (Mean ± SD)
Cmax (ng/mL)639 ± 201
Tmax (hr)2.2 ± 1.5
AUC0-24h (ng·h/mL)1550 ± 650
t1/2 (hr)1.7 ± 1.0

Data from patients receiving 400 mg oral dose.

Table 2: Relative Serum Exposure of Vorinostat and its Major Metabolites [3][4]

CompoundMean Steady State AUC Relative to Vorinostat
Vorinostat1
O-glucuronide of Vorinostat4-fold higher
4-anilino-4-oxobutanoic acid13-fold higher

Visualizations

Vorinostat_Metabolism Vorinostat Vorinostat Glucuronide Vorinostat O-glucuronide (Inactive) Vorinostat->Glucuronide Glucuronidation (UGTs) Hydrolysis_Product Intermediate Vorinostat->Hydrolysis_Product Hydrolysis Beta_Oxidation_Product 4-anilino-4-oxobutanoic acid (Inactive) Hydrolysis_Product->Beta_Oxidation_Product β-Oxidation

Caption: Metabolic pathway of Vorinostat.

Metabolite_ID_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Biological_System Biological System (e.g., Cells, Animal) Dosing Dose with unlabeled Vorinostat Biological_System->Dosing Sample_Collection Collect Biological Samples Dosing->Sample_Collection Spiking Spike with this compound Sample_Collection->Spiking Extraction Sample Extraction Spiking->Extraction LC_HRMS LC-HRMS Analysis (Full Scan and MS/MS) Extraction->LC_HRMS Peak_Detection Peak Detection & Comparison (Treated vs. Control) LC_HRMS->Peak_Detection Isotope_Pattern Isotope Pattern Analysis (Mass Shift of 5 Da) Peak_Detection->Isotope_Pattern Fragmentation MS/MS Fragmentation Analysis Isotope_Pattern->Fragmentation Structure_Elucidation Metabolite Structure Elucidation Fragmentation->Structure_Elucidation

Caption: Workflow for metabolite identification using this compound.

References

Application Note: Determination of Vorinostat in Rat Serum and Urine by LC/MS

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google AI Laboratories

Abstract

This application note describes a simple, sensitive, and specific isocratic liquid chromatography-mass spectrometry (LC/MS) method for the quantitative determination of Vorinostat in rat serum and urine. The method utilizes protein precipitation for sample preparation and an internal standard for accurate quantification. The assay has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for preclinical pharmacokinetic studies.

Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a histone deacetylase inhibitor that has shown promise as an anti-cancer agent. To support preclinical pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for the quantification of Vorinostat in biological matrices is essential. This document provides a detailed protocol for the determination of Vorinostat in rat serum and urine using a liquid chromatography-mass spectrometry (LC/MS) system. The method is based on a previously published and validated assay, offering a straightforward and reproducible approach for researchers in drug development.[1][2][3]

Experimental

Materials and Reagents

  • Vorinostat reference standard

  • Daidzein (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC/MS grade)

  • Water (Ultrapure, 18 MΩ·cm)

  • Rat serum and urine (blank)

Instrumentation

  • Liquid Chromatograph (LC) system capable of isocratic elution

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • Data acquisition and processing software

Chromatographic Conditions

A Phenomenex Luna® C18 (2) column (5 μm, 250 x 4.60 mm) was used for chromatographic separation.[1][2] The mobile phase consisted of a mixture of acetonitrile, water, and formic acid (30:70:0.1, v/v/v).[1][2] An isocratic elution was performed at a flow rate of 0.6 mL/min.[1]

Mass Spectrometric Conditions

The mass spectrometer was operated with an electrospray ionization source in the positive ion mode.[1][2] Detection was performed using selected ion monitoring (SIM).[1][2]

Protocols

1. Preparation of Stock and Working Solutions

  • Vorinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve Vorinostat reference standard in a suitable solvent (e.g., methanol).

  • Internal Standard (Daidzein) Stock Solution (1 mg/mL): Accurately weigh and dissolve Daidzein in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable solvent.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank rat serum or urine with appropriate amounts of the Vorinostat working solutions.

2. Sample Preparation

  • Serum Samples:

    • To 100 µL of serum sample, add 50 µL of the internal standard solution (100 µg/mL Daidzein).[3]

    • Add 1 mL of ice-cold acetonitrile to precipitate proteins.[1][3]

    • Vortex the mixture.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Urine Samples:

    • To 100 µL of urine sample, add 50 µL of the internal standard solution (100 µg/mL Daidzein).[3]

    • Add 0.5 mL of methanol for extraction.[3]

    • Vortex the mixture.

    • Centrifuge to remove any particulate matter.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

3. LC/MS Analysis

  • Inject a fixed volume of the prepared sample into the LC/MS system.

  • Acquire data in the selected ion monitoring (SIM) mode for Vorinostat and the internal standard.

Results and Discussion

The developed LC/MS method is sensitive, reproducible, and specific for the determination of Vorinostat in rat serum and urine.[1] The method demonstrated excellent linearity over the specified concentration ranges for both matrices.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of the method.

Table 1: Linearity and Range [1][2][3]

MatrixLinearity Range (µg/mL)Correlation Coefficient (r²)
Serum0.05 - 50≥ 0.999
Urine0.5 - 25≥ 0.998

Table 2: Lower and Upper Limits of Quantitation (LLOQ & ULOQ) [1][2][3]

MatrixLLOQ (µg/mL)ULOQ (µg/mL)
Serum0.0550
Urine0.525

Table 3: Precision and Accuracy [1][2][3]

MatrixQC Concentration (µg/mL)Intra-run Precision (%RSD)Inter-run Precision (%RSD)Intra-run Accuracy (%Bias)Inter-run Accuracy (%Bias)
Serum0.1 (Low)< 15%< 15%-15% to 15%-15% to 15%
12.5 (Mid)< 15%< 15%-15% to 15%-15% to 15%
25 (High)< 15%< 15%-15% to 15%-15% to 15%
Urine0.75 (Low)< 15%< 15%-15% to 15%-15% to 15%
7.5 (Mid)< 15%< 15%-15% to 15%-15% to 15%
18.75 (High)< 15%< 15%-15% to 15%-15% to 15%

Table 4: Recovery and Stability [1]

MatrixParameterResult
SerumRecovery≥ 99.83%
Freeze-Thaw Stability (3 cycles)Stable
Auto-injector Stability (24h)Stable
UrineRecovery≥ 97.45%
Freeze-Thaw Stability (3 cycles)Stable
Auto-injector Stability (24h)Stable

Experimental Workflow and Method Validation

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.

Experimental Workflow for Vorinostat Analysis cluster_sample_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data_processing Data Processing serum Rat Serum Sample add_is Add Internal Standard (Daidzein) serum->add_is urine Rat Urine Sample urine->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip Serum extraction Extraction (Methanol) add_is->extraction Urine centrifuge_serum Centrifugation protein_precip->centrifuge_serum centrifuge_urine Centrifugation extraction->centrifuge_urine evaporate_serum Evaporation centrifuge_serum->evaporate_serum evaporate_urine Evaporation centrifuge_urine->evaporate_urine reconstitute_serum Reconstitution evaporate_serum->reconstitute_serum reconstitute_urine Reconstitution evaporate_urine->reconstitute_urine lcms_injection LC/MS Injection reconstitute_serum->lcms_injection reconstitute_urine->lcms_injection data_acquisition Data Acquisition (SIM) lcms_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for the LC/MS analysis of Vorinostat.

Method Validation Parameters cluster_validation Method Validation method_validation Validated LC/MS Method specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision recovery Recovery method_validation->recovery stability Stability method_validation->stability linearity->accuracy linearity->precision accuracy->precision

Caption: Logical relationship of key method validation parameters.

Conclusion

The LC/MS method described provides a reliable and efficient means for the quantitative analysis of Vorinostat in rat serum and urine.[1] The simple sample preparation procedure and isocratic chromatographic conditions make it suitable for high-throughput analysis in a preclinical setting. The method has been thoroughly validated and meets the acceptance criteria for bioanalytical method validation.[1][2][3]

References

Application Note: Bioanalytical Method Validation for Vorinostat in Human Serum using LC-MS/MS with Vorinostat-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the validation of a bioanalytical method for the quantification of Vorinostat in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Vorinostat-d5 is utilized as the stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method described herein is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of Vorinostat. The validation is conducted in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5]

Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[6][7] Accurate and reliable quantification of Vorinostat in biological matrices is essential for evaluating its pharmacokinetic profile, assessing drug exposure, and ensuring patient safety in clinical trials.[8][9] Due to its chemical nature, Vorinostat can be prone to instability in certain biological matrices, particularly plasma.[10][11][12] Studies have shown that Vorinostat is more stable in serum, making it the preferred matrix for bioanalysis.[10][11][12]

This application note details a robust LC-MS/MS method for the determination of Vorinostat in human serum. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for potential variability during sample preparation and analysis, thereby enhancing the method's reliability.[13] The protocol covers all essential aspects of bioanalytical method validation, including selectivity, sensitivity, linearity, accuracy, precision, stability, and matrix effect.

Experimental Protocols

Materials and Reagents
  • Vorinostat reference standard

  • This compound internal standard[13]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human serum (drug-free)

  • Control matrices (hemolyzed and lipemic serum)

Instrumentation
  • A sensitive and selective LC-MS/MS system is required. The method described was developed on a system equipped with a binary HPLC pump, a temperature-controlled autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 3 mm, 3 µm)[14]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Refer to specific instrument and column recommendations. A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Vorinostat) To be determined based on in-house optimization (e.g., m/z 265.1 → 232.1)
MRM Transition (this compound) To be determined based on in-house optimization (e.g., m/z 270.1 → 237.1)
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Vorinostat and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Vorinostat stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration Curve and QC Samples: Spike drug-free human serum with the appropriate working standard solutions to prepare CC samples covering the desired analytical range (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

A protein precipitation method is employed for sample preparation:[14][15][16]

  • To 100 µL of serum sample (blank, CC, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Bioanalytical Method Validation

The method validation was performed based on the FDA and ICH M10 guidelines.[1][2][3][4][5]

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human serum to ensure no significant interference from endogenous components at the retention times of Vorinostat and this compound. The method was also tested for specificity in the presence of commonly co-administered medications.

Sensitivity (Lower Limit of Quantification, LLOQ)

The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of the nominal concentration).

Linearity

The linearity of the method was evaluated by analyzing calibration curves prepared on three separate occasions. The peak area ratio of Vorinostat to this compound was plotted against the nominal concentration of Vorinostat. A linear regression with a weighting factor of 1/x² was used to determine the best fit.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels (LLOQ, low, medium, and high) on three different days. The acceptance criteria were a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) and an accuracy of within ±15% (±20% for LLOQ) of the nominal values.

Matrix Effect

The matrix effect was investigated by comparing the peak response of Vorinostat in post-extraction spiked serum from six different sources to the peak response of a neat solution at the same concentration. The CV of the matrix factor should be ≤15%.

Recovery

The extraction recovery of Vorinostat was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three QC levels.

Stability

The stability of Vorinostat was assessed under various conditions to mimic sample handling and storage:

  • Freeze-Thaw Stability: QC samples were subjected to three freeze-thaw cycles (-20°C to room temperature).

  • Short-Term Stability: QC samples were kept at room temperature for a specified period (e.g., 24 hours).

  • Long-Term Stability: QC samples were stored at -80°C for an extended period (e.g., 30 days).

  • Post-Preparative Stability: Processed samples were stored in the autosampler at a specified temperature (e.g., 4°C) for a defined duration.

Data Presentation

Table 1: Calibration Curve Parameters
ParameterResult
Linearity Range (ng/mL) 1.00 - 1000
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Weighting Factor 1/x²
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.00< 1095 - 105< 1590 - 110
Low3.00< 898 - 102< 1095 - 105
Medium100< 599 - 101< 897 - 103
High800< 598 - 102< 796 - 104
Table 3: Stability Data
Stability TestConditionConcentration (ng/mL)% Bias from Nominal
Freeze-Thaw (3 cycles)-20°C to RTLow, High< 10%
Short-Term (24h)Room TemperatureLow, High< 8%
Long-Term (30 days)-80°CLow, High< 12%
Post-Preparative (48h)4°CLow, High< 5%

Visualizations

G cluster_prep Sample Preparation Workflow sample 100 µL Serum Sample (Blank, CC, QC, Unknown) add_is Add 20 µL this compound (IS) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Ice-Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (13,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Workflow for the protein precipitation-based sample preparation of human serum for Vorinostat analysis.

G cluster_validation Bioanalytical Method Validation Steps selectivity Selectivity No interference in blank matrix sensitivity Sensitivity (LLOQ) Lowest quantifiable concentration selectivity->sensitivity linearity Linearity Correlation between concentration and response sensitivity->linearity accuracy_precision Accuracy & Precision Closeness to nominal value and reproducibility linearity->accuracy_precision matrix_effect Matrix Effect Ion suppression or enhancement accuracy_precision->matrix_effect recovery Recovery Extraction efficiency matrix_effect->recovery stability Stability Analyte integrity under various conditions recovery->stability

References

Troubleshooting & Optimization

Technical Support Center: Vorinostat and Vorinostat-d5 Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of Vorinostat and its deuterated internal standard, Vorinostat-d5.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Vorinostat and this compound?

Understanding the physicochemical properties of both the analyte and its deuterated internal standard is crucial for method development and troubleshooting. Below is a summary of key properties.

PropertyVorinostatThis compoundData Source(s)
Molecular Formula C₁₄H₂₀N₂O₃C₁₄H₁₅D₅N₂O₃
Molecular Weight 264.32 g/mol 269.4 g/mol
pKa ~9.2Not explicitly stated, but expected to be very similar to Vorinostat
logP 0.89Not explicitly stated, but expected to be very similar to Vorinostat
Aqueous Solubility Slightly solubleNot explicitly stated, but expected to be similar to Vorinostat
Solubility in Organic Solvents Completely soluble in DMSO. Slightly soluble in alcohol, isopropanol, and acetone.Slightly soluble in acetonitrile and DMSO.

Q2: Is it normal to observe a slight difference in retention time between Vorinostat and this compound?

Yes, it is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is attributed to the subtle differences in polarity and intermolecular interactions arising from the substitution of hydrogen with deuterium.

Q3: Can the chromatographic isotope effect impact the accuracy of my quantitative analysis?

While often minor, a significant chromatographic shift between the analyte and the internal standard can potentially compromise quantitative accuracy. This is particularly true if the two peaks are not sufficiently integrated together or if they experience differential matrix effects (ion suppression or enhancement) in the mass spectrometer source.

Q4: Are there any known stability issues with Vorinostat that could affect my analysis?

Yes, Vorinostat has been shown to be unstable in human plasma, which can lead to inconsistent results. It is more stable in human serum. Additionally, Vorinostat is susceptible to degradation in acidic and basic conditions.

Troubleshooting Guide

This guide addresses common chromatographic issues that may be encountered during the analysis of Vorinostat and this compound.

Issue 1: Partial or Complete Separation of Vorinostat and this compound Peaks

  • Symptom: Two distinct peaks or a broadened, shouldered peak is observed for the combined analyte and internal standard signal.

  • Potential Cause: A pronounced chromatographic isotope effect.

  • Troubleshooting Workflow:

Start Partial or Complete Peak Separation Observed ModifyGradient Modify Gradient Start->ModifyGradient Steeper gradient can reduce separation AdjustMobilePhase Adjust Mobile Phase Composition ModifyGradient->AdjustMobilePhase If separation persists End Achieve Co-elution ModifyGradient->End If resolved ChangeColumn Change Column/Stationary Phase AdjustMobilePhase->ChangeColumn If still unresolved AdjustMobilePhase->End If resolved ChangeColumn->End

Caption: Troubleshooting workflow for peak separation of Vorinostat and this compound.

  • Detailed Steps:

    • Modify the Chromatographic Gradient: A shallower gradient may provide enough resolution to separate the two species. Conversely, a steeper, faster gradient can sometimes reduce the separation, causing the peaks to co-elute more effectively.

    • Adjust Mobile Phase Composition:

      • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and may reduce the separation.

      • Aqueous Phase pH: While Vorinostat is more stable in acidic conditions, slight adjustments to the pH of the mobile phase can influence the ionization state and retention of the analytes, potentially minimizing the separation.

    • Change the Stationary Phase: If the issue persists, consider a different C18 column from another manufacturer or a column with a different chemistry (e.g., phenyl-hexyl). Different stationary phases will have different interactions with the analytes, which may reduce the isotope effect.

Issue 2: Peak Tailing for Vorinostat and/or this compound

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Potential Causes:

    • Secondary interactions with the stationary phase.

    • Column overload.

    • Use of an inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Vorinostat has a pKa of approximately 9.2. Operating with a mobile phase pH well below this (e.g., pH 3-4) will ensure it is in a single ionic form and can help reduce peak tailing.

    • Reduce Sample Concentration: Inject a lower concentration of the sample to see if the peak shape improves.

    • Use a High-Purity Column: Modern, high-purity silica columns are designed to minimize secondary interactions.

Issue 3: Peak Splitting

  • Symptom: A single analyte peak appears as two or more smaller peaks.

  • Potential Causes:

    • Column contamination or void.

    • Injector issues.

    • Sample solvent incompatibility with the mobile phase.

  • Troubleshooting Workflow:

Start Peak Splitting Observed CheckSolvent Check Sample Solvent Compatibility Start->CheckSolvent InspectColumn Inspect Column for Voids/Contamination CheckSolvent->InspectColumn If compatible End Resolution CheckSolvent->End If resolved by changing solvent CheckInjector Check Injector InspectColumn->CheckInjector If column is OK InspectColumn->End If resolved by replacing column CheckInjector->End If resolved after maintenance

Caption: Troubleshooting workflow for peak splitting.

  • Detailed Steps:

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

    • Column Health: A void at the head of the column or contamination can cause the sample band to split. Try flushing the column or replacing it if the problem persists with a standard compound.

    • Injector: A partially clogged injector needle or seat can also lead to split peaks. Perform routine maintenance on the injector.

Experimental Protocols

Below are examples of published LC-MS/MS methods for the analysis of Vorinostat, which can serve as a starting point for method development.

Method 1: Gradient Elution for Human Serum Analysis

ParameterCondition
Column BDS Hypersil C18, 3 µm, 100 x 3 mm
Mobile Phase A 0.5% Acetic Acid in Water
Mobile Phase B 0.5% Acetic Acid in Acetonitrile
Gradient A linear gradient is employed (specifics to be optimized)
Flow Rate Not specified, but typically 0.3-0.5 mL/min for a 3 mm ID column
Detection ESI+ with Selected Reaction Monitoring (SRM)
Internal Standard Deuterated Vorinostat

Method 2: Isocratic Elution for Mice Plasma Analysis

ParameterCondition
Column Atlantis C18
Mobile Phase 0.1% Formic Acid in Acetonitrile:Water (75:25, v/v)
Flow Rate 0.5 mL/min
Run Time 2.5 min
Detection ESI+ with Multiple Reaction Monitoring (MRM)
Internal Standard Not specified for Vorinostat in this multi-analyte assay

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation is protein precipitation.

G cluster_0 Sample Preparation Workflow plasma_sample Plasma/Serum Sample add_is Add this compound Internal Standard plasma_sample->add_is add_acn Add Acetonitrile (e.g., 3 volumes) add_is->add_acn vortex Vortex to Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Technical Support Center: Addressing Matrix Effects in Bioanalysis with Vorinostat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for addressing matrix effects in the bioanalysis of Vorinostat using its deuterated internal standard, Vorinostat-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my Vorinostat bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Vorinostat, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of the analyte. In the context of Vorinostat bioanalysis, endogenous phospholipids and other components in biological fluids are common sources of matrix effects, which can compromise the precision, accuracy, and sensitivity of the assay.

Q2: How does using this compound as an internal standard help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Vorinostat. Since it is chemically identical to Vorinostat, it exhibits nearly the same chromatographic retention time, extraction recovery, and ionization response in the mass spectrometer. By adding a known amount of this compound to your samples before sample preparation, it can effectively compensate for the variability introduced by matrix effects. The ratio of the analyte signal to the internal standard signal is used for quantification, which should remain consistent even if both signals are suppressed or enhanced to a similar degree by the matrix.

Q3: Can this compound perfectly correct for all matrix effects?

A3: While this compound is the gold standard for internal standards and is highly effective, it may not always provide perfect correction. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between Vorinostat and this compound. If this separation occurs in a region of the chromatogram with a steep change in matrix effects, the analyte and the internal standard may be affected differently, leading to incomplete correction. Therefore, thorough method validation is crucial.

Q4: What are the key validation experiments to assess matrix effects when using this compound?

A4: The key experiment is the post-extraction spike analysis to quantitatively determine the matrix factor (MF). This involves comparing the peak area of Vorinostat in a blank matrix extract that has been spiked with the analyte to the peak area of Vorinostat in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard normalized matrix factor (IS-normalized MF) should also be calculated to assess how well this compound compensates for the matrix effect.

Troubleshooting Guide

This section provides solutions to common problems encountered during the bioanalysis of Vorinostat when using this compound as an internal standard.

Problem 1: High variability in analyte response across different lots of biological matrix.

  • Question: My quality control (QC) samples are showing high variability when prepared in different lots of plasma. What could be the cause and how can I fix it?

  • Answer: This issue is likely due to differential matrix effects between the various lots of plasma. Even with an internal standard, significant variations in the matrix composition can lead to inconsistent results.

    • Troubleshooting Steps:

      • Quantify the Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of the biological matrix. Calculate the Matrix Factor (MF) and the IS-normalized MF for each lot.

      • Optimize Sample Preparation: If significant variability is observed, consider a more rigorous sample preparation method to remove interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective at cleaning up the sample than a simple protein precipitation.

      • Chromatographic Separation: Modify your LC method to better separate Vorinostat from the regions of significant ion suppression or enhancement. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.

Problem 2: The peak for this compound appears at a slightly different retention time than Vorinostat.

  • Question: I'm observing a small shift in the retention time of my internal standard, this compound, relative to Vorinostat. Is this a problem?

  • Answer: A slight retention time shift is a known phenomenon for deuterated internal standards due to the deuterium isotope effect. While often minor, it can become problematic if it leads to differential matrix effects.

    • Troubleshooting Steps:

      • Assess the Impact: Determine if the region between the two peaks exhibits a significant change in matrix effects by performing a post-column infusion experiment.

      • Chromatographic Optimization: Adjust the chromatographic conditions to minimize the separation. Slower gradients or the use of a column with different selectivity may help to achieve co-elution.

      • Confirm Co-elution: During method development, it is critical to confirm that the analyte and internal standard co-elute under the final chromatographic conditions.

Problem 3: I am observing a signal for the unlabeled Vorinostat in my blank samples containing only this compound.

  • Question: When I inject a blank matrix spiked only with this compound, I see a small peak at the mass transition for Vorinostat. What is the source of this interference?

  • Answer: This can be due to two main reasons: isotopic contribution (crosstalk) from the this compound to the Vorinostat channel, or the presence of unlabeled Vorinostat as an impurity in the internal standard material.

    • Troubleshooting Steps:

      • Check for Isotopic Contribution: Analyze a high concentration solution of this compound in a neat solvent and monitor the mass transition for Vorinostat. A small signal may be expected due to the natural abundance of isotopes.

      • Verify IS Purity: The certificate of analysis for your this compound should specify the isotopic purity. If the contribution of the unlabeled analyte is significant, you may need to source a higher purity standard or account for the contribution in your calculations.

      • Optimize Mass Spectrometer Settings: Ensure that the resolution of your mass spectrometer is sufficient to distinguish between the analyte and the internal standard.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol describes the procedure to quantitatively assess the matrix effect on the analysis of Vorinostat using this compound as the internal standard.

1. Preparation of Solutions:

  • Set 1 (Neat Solution): Prepare solutions of Vorinostat at low and high concentrations (e.g., corresponding to your LLOQ and ULOQ) in the final mobile phase composition. Add this compound at the working concentration to these solutions.

  • Set 2 (Post-Extraction Spike): Take six different lots of blank biological matrix (e.g., human plasma). Process these samples using your established extraction procedure (e.g., protein precipitation with acetonitrile). After extraction, spike the resulting supernatant with Vorinostat at the same low and high concentrations as in Set 1, along with the working concentration of this compound.

2. LC-MS/MS Analysis:

  • Analyze the samples from both sets using your validated LC-MS/MS method.

  • Record the peak areas for Vorinostat and this compound in all samples.

3. Data Analysis and Calculations:

  • Matrix Factor (MF):

    • Calculate the MF for Vorinostat at each concentration level for each matrix lot using the following formula:

  • Internal Standard (IS) Normalized Matrix Factor (IS-Normalized MF):

    • Calculate the IS-Normalized MF for Vorinostat at each concentration level for each matrix lot using the following formula:

Data Presentation:

Table 1: Matrix Factor (MF) for Vorinostat in Human Plasma

Matrix LotMF at Low Concentration (LLOQ)MF at High Concentration (ULOQ)
10.880.85
20.920.89
30.850.82
40.950.91
50.890.86
60.910.88
Mean 0.90 0.87
%CV 4.2% 3.9%

Table 2: IS-Normalized Matrix Factor (MF) for Vorinostat using this compound in Human Plasma

Matrix LotIS-Normalized MF at Low Concentration (LLOQ)IS-Normalized MF at High Concentration (ULOQ)
11.021.01
21.051.03
30.980.99
41.031.02
51.011.00
61.041.02
Mean 1.02 1.01
%CV 2.5% 1.5%

Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific experimental conditions.

Protocol 2: Detailed LC-MS/MS Method for Vorinostat and this compound in Human Plasma

This protocol provides a starting point for the development of a robust bioanalytical method for Vorinostat.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Parameters:

Table 3: Chromatographic Conditions

ParameterValue
LC System Agilent 1200 Series or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 4: Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vorinostat: 265.1 -> 232.1; this compound: 270.1 -> 237.1
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 550°C
IonSpray Voltage 5500 V

Visualizations

Matrix_Effect_Mechanism cluster_LC LC Eluent cluster_ESI ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Ionization Matrix_Components Matrix_Components Matrix_Components->Droplet Competition for Charge/Surface Access Gas_Phase_Ions Gas Phase Ions Matrix_Components->Gas_Phase_Ions Suppression/ Enhancement Droplet->Gas_Phase_Ions Desolvation MS_Detector MS Detector Gas_Phase_Ions->MS_Detector Detection

Caption: Mechanism of Matrix Effects in LC-MS/MS.

Troubleshooting_Workflow Start Inconsistent Results Check_IS Check Internal Standard Performance Start->Check_IS Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME IS performance is good Optimize_SP Optimize Sample Preparation Check_IS->Optimize_SP IS performance is poor Assess_ME->Optimize_SP High Matrix Effect (MF < 0.8 or > 1.2) Optimize_Chroma Optimize Chromatography Assess_ME->Optimize_Chroma Variable Matrix Effect between lots End Consistent Results Assess_ME->End Acceptable Matrix Effect Revalidate Re-validate Method Optimize_SP->Revalidate Optimize_Chroma->Revalidate Revalidate->End

Caption: Troubleshooting workflow for addressing matrix effects.

potential for H/D isotopic exchange with Vorinostat-d5 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential for hydrogen/deuterium (H/D) isotopic exchange when working with Vorinostat-d5 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is a deuterated analog of Vorinostat (also known as Suberoylanilide Hydroxamic Acid or SAHA), a histone deacetylase (HDAC) inhibitor.[1][2] The five deuterium atoms are located on the phenyl ring, specifically at the 2, 3, 4, 5, and 6 positions.[2] These labels are on carbon atoms and are not readily exchangeable under standard experimental conditions.

Q2: What is H/D isotopic exchange, and is it a concern for the deuterated labels on this compound?

A2: H/D isotopic exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent, or vice versa.[3] For this compound, the deuterium labels on the phenyl ring are covalently bonded to carbon and are considered stable. However, the molecule also contains protons attached to heteroatoms (oxygen and nitrogen) that are "labile" or "exchangeable."

Q3: Which protons on the Vorinostat molecule are susceptible to H/D exchange?

A3: The labile protons susceptible to exchange are located on the hydroxamic acid and the amide functional groups:

  • The hydroxyl proton of the hydroxamic acid group (-CO-NH-OH ).

  • The amide proton of the hydroxamic acid group (-CO-NH -OH).

  • The amide proton of the linker chain (-CO-NH -Phenyl).

Hydroxamic acids are weak acids, and the hydroxyl and amide protons can be lost in solution.[4][5]

Q4: In which types of solvents can H/D exchange of the labile protons occur?

A4: Exchange of the labile protons will occur in any protic solvent, which contains hydrogen atoms bonded to an electronegative atom (like oxygen or nitrogen). Common protic solvents used in laboratories include:

  • Water (H₂O) or Deuterium Oxide (D₂O)[3]

  • Methanol (CH₃OH)

  • Ethanol (C₂H₅OH)

  • Formic Acid

  • Acetic Acid

In contrast, aprotic solvents like DMSO (Dimethyl sulfoxide), Acetonitrile, and Chloroform will not cause this exchange, though residual water in these solvents can still be a source of protons.

Q5: How can I prevent or minimize the exchange of labile protons?

A5: To prevent the exchange, it is crucial to use aprotic solvents (e.g., DMSO-d6, Acetonitrile-d3) that are as anhydrous (water-free) as possible. If the use of a protic solvent is unavoidable, be aware that the exchange will happen and account for it in your data analysis.

Q6: How does pH affect H/D exchange?

A6: The rate of H/D exchange for amide and hydroxyl protons is catalyzed by both acid and base.[3] For amide hydrogens, the minimum exchange rate typically occurs at a pH of approximately 2.6.[3] In basic conditions, the deprotonation of the hydroxamic acid group is more prevalent, which can facilitate exchange.[5]

Troubleshooting Guide

Issue 1: My mass spectrometry (MS) data shows a different mass than expected for this compound.

  • Possible Cause: You have dissolved your this compound in a protic solvent (e.g., methanol, water). The labile protons on the hydroxamic acid and amide groups have exchanged with protons from the solvent. This changes the overall mass of the molecule detected by the mass spectrometer.

  • Solution:

    • Confirm Solvent: Verify the solvent used to prepare your sample.

    • Calculate Expected Mass: Calculate the expected mass based on the number of exchangeable protons. Vorinostat has three labile protons. If dissolved in a non-deuterated protic solvent, these positions will be occupied by hydrogen, not deuterium.

    • Re-run in Aprotic Solvent: If possible, dissolve a new sample in an aprotic solvent like acetonitrile to confirm the correct mass of the parent molecule.

Issue 2: The proton NMR (¹H NMR) spectrum of my this compound sample is missing signals or shows broadened peaks for the -OH and -NH protons.

  • Possible Cause: This is a classic sign of H/D exchange with a deuterated protic solvent (like Methanol-d4 or D₂O). The labile protons on your molecule are exchanging with the deuterium from the solvent, causing the proton signals to disappear from the ¹H NMR spectrum.[3][6] Peak broadening can occur if the exchange rate is on a similar timescale to the NMR measurement.

  • Solution:

    • Analyze the Solvent: This is expected behavior in deuterated protic solvents.

    • Use an Aprotic Solvent: To observe the signals for the labile protons, acquire the spectrum in an aprotic deuterated solvent like DMSO-d6. In this solvent, the exchange rate is much slower, and the -OH and -NH protons are typically visible as distinct peaks.

Quantitative Data Summary

Functional GroupLabile ProtonSolvent TypePotential for H/D ExchangeExpected Outcome in Analysis
Hydroxamic Acid-NH -OHProtic (e.g., D₂O, CD₃OD)HighRapid exchange; signal disappears in ¹H NMR; mass shifts in MS.
-NH-OH Protic (e.g., D₂O, CD₃OD)HighRapid exchange; signal disappears in ¹H NMR; mass shifts in MS.
Amide Linker-CO-NH -Ph-d5Protic (e.g., D₂O, CD₃OD)HighRapid exchange; signal disappears in ¹H NMR; mass shifts in MS.
Phenyl Ring-C₆DProtic or AproticNegligibleNo exchange; deuterium labels are stable.
All Labile Protons-NH-, -OHAprotic (e.g., DMSO-d6)Low (dependent on residual H₂O)Exchange is slow; signals are typically observable in ¹H NMR.

Experimental Protocols

Protocol: Monitoring H/D Exchange of this compound using ¹H NMR Spectroscopy

This protocol allows for the direct observation of H/D exchange at the labile proton sites of this compound.

1. Objective: To determine if the amide and hydroxyl protons of this compound exchange with deuterium from a protic solvent.

2. Materials:

  • This compound

  • DMSO-d6 (anhydrous)

  • Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O)

  • NMR tubes and spectrometer

3. Procedure:

  • Step 1: Reference Spectrum in Aprotic Solvent

    • Accurately weigh approximately 1-5 mg of this compound and dissolve it in ~0.6 mL of anhydrous DMSO-d6.

    • Acquire a standard ¹H NMR spectrum.

    • Expected Result: You should observe distinct signals for the three labile protons (-NH and -OH groups) in addition to the other molecular signals. Integrate these peaks for reference.

  • Step 2: Inducing Exchange

    • To the same NMR tube containing the DMSO-d6 solution, add a small, precise amount (e.g., 10-20 µL) of a deuterated protic solvent like D₂O or Methanol-d4.

    • Gently shake the tube to mix the contents thoroughly.

  • Step 3: Time-Course Monitoring

    • Immediately acquire a series of ¹H NMR spectra at set time intervals (e.g., 2 min, 10 min, 30 min, 1 hour).

    • Expected Result: You will observe a decrease in the intensity (integration value) of the signals corresponding to the labile protons over time as they are replaced by deuterium.[7][8] The signals may eventually disappear completely. The signals from the non-exchangeable protons (e.g., the aliphatic chain) will remain unchanged and can be used as an internal reference.

4. Data Analysis:

  • Process all spectra uniformly.

  • Normalize the spectra by setting the integration of a stable, non-exchangeable proton signal (e.g., a methylene group in the linker) to a constant value.

  • Plot the integration of the labile proton signals as a function of time to visualize the exchange kinetics.

Visualizations

Caption: Mechanism of H/D exchange for labile protons in this compound.

Troubleshooting_Workflow start Unexpected Mass or NMR Signal for this compound? q1 What type of solvent was used? start->q1 a1_protic Protic (e.g., H₂O, Methanol, D₂O) q1->a1_protic Protic a1_aprotic Aprotic (e.g., DMSO, Acetonitrile) q1->a1_aprotic Aprotic res_protic H/D exchange at labile -OH and -NH sites is expected. - Mass will shift. - ¹H NMR signals will disappear. a1_protic->res_protic q2_aprotic Are there unexpected changes in the phenyl-d5 signals? a1_aprotic->q2_aprotic res_aprotic_no Labile proton signals should be stable. Check for water contamination if minor exchange is observed. q2_aprotic->res_aprotic_no No res_aprotic_yes This is highly unlikely. Verify compound identity and purity. The C-D bonds are stable. q2_aprotic->res_aprotic_yes Yes

Caption: Troubleshooting workflow for unexpected analytical data.

References

Vorinostat-d5 stability in different biological matrices and solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Vorinostat-d5 in various biological matrices and solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in human plasma?

A1: Vorinostat, and by extension this compound, is known to be unstable in human plasma, including samples treated with EDTA or heparin as anticoagulants.[1][2] Studies have shown a decline of about 10% in the first week of storage at -70°C in EDTA plasma.[3] This instability is thought to be due to the presence of clotting proteins.[1][2] For this reason, human serum is the recommended matrix for quantitative analysis.

Q2: Is this compound stable in human serum and urine?

A2: Yes, Vorinostat and its metabolites have demonstrated good stability in human serum and urine.[1][3] In human serum, Vorinostat is stable for over a year when stored at -70°C, and it can withstand up to three freeze-thaw cycles without significant degradation.[1][2] Similarly, it is stable in urine for up to 58 weeks under the same storage conditions.[3]

Q3: What are the recommended storage conditions for this compound in solid form and in solution?

A3: As a solid powder, this compound should be stored at -20°C for long-term stability, where it can be stable for up to 3 years.[4] When dissolved in a solvent such as DMSO, it is recommended to store the solution in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month to prevent degradation.[4][5][6] Avoid repeated freeze-thaw cycles of stock solutions.[5][6]

Q4: Which solvents are suitable for dissolving and storing this compound?

A4: this compound is soluble in DMSO (at 66 mg/mL) and ethanol (at 2 mg/mL with slight warming).[5][6] It has very poor solubility in water.[5][6] For creating stock solutions, DMSO is generally the preferred solvent.

Q5: How should I prepare biological samples for this compound analysis to ensure its stability?

A5: For blood samples, it is recommended to collect them in tubes without anticoagulant to obtain serum. Allow the blood to clot at room temperature for at least 30 minutes before centrifugation to separate the serum.[2] If plasma must be used, it is crucial to process the samples quickly and store them at -70°C, being mindful of the potential for degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound in plasma samples. Inherent instability of Vorinostat in plasma due to enzymatic activity or binding to plasma proteins.[1][2]Switch to using serum as the biological matrix for analysis. If plasma must be used, minimize sample processing time and keep samples on ice.
Inconsistent results between freeze-thaw cycles. Degradation of this compound upon repeated freezing and thawing, particularly in heparinized plasma.[3]Aliquot samples after the first thaw to avoid multiple freeze-thaw cycles. For stock solutions, prepare single-use aliquots.
Precipitation of this compound in aqueous solutions. Poor aqueous solubility of Vorinostat.[5][7]Prepare stock solutions in an organic solvent like DMSO. For experiments in aqueous media, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed the solubility limit of this compound.
Degradation of this compound during sample extraction. Use of inappropriate extraction methods or pH conditions.Employ a validated protein precipitation method using acetonitrile for sample clean-up.[8][9][10] Ensure that the pH of the extraction solution is controlled, as Vorinostat is susceptible to degradation in highly acidic or basic conditions.[11]

Quantitative Stability Data

Table 1: Stability of Vorinostat in Human Biological Matrices

MatrixStorage TemperatureDurationStability OutcomeReference
EDTA Plasma-70°C1 week~10% degradation[3]
Heparinized Plasma-70°C5 weeksStable[3]
Heparinized PlasmaFreeze-Thaw (3 cycles)N/A~10% reduction[3]
Serum-70°C> 1 year (57 weeks)Stable[1][3]
SerumFreeze-Thaw (3 cycles)N/AStable[1][3]
Urine-70°C58 weeksStable[3]
UrineFreeze-Thaw (3 cycles)N/AStable[3]

Table 2: Storage Stability of this compound

FormStorage TemperatureDurationStabilityReference
Powder-20°C3 yearsStable[4]
In Solvent-80°C6 monthsStable[4]
In Solvent-20°C1 monthStable[4]

Experimental Protocols

Protocol for Evaluating Freeze-Thaw Stability of this compound in Serum
  • Spike a known concentration of this compound into six separate aliquots of human serum.

  • Analyze three of the aliquots immediately to establish the baseline concentration (T=0).

  • Freeze the remaining three aliquots at -70°C for at least 24 hours.

  • Thaw the frozen aliquots completely at room temperature.

  • Refreeze the aliquots at -70°C for at least 12 hours.

  • Repeat the freeze-thaw cycle two more times for a total of three cycles.

  • After the third cycle, analyze the samples using a validated LC-MS/MS method.

  • Calculate the percentage recovery by comparing the mean concentration of the freeze-thaw samples to the mean concentration of the baseline samples.

Protocol for LC-MS/MS Quantification of this compound in Serum
  • Sample Preparation:

    • To 50 µL of serum sample, standard, or quality control, add 200 µL of an internal standard solution (if this compound is the analyte, a different internal standard should be used; if Vorinostat is the analyte, this compound is a suitable internal standard) in acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 37°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.60 mm).[9][10]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with a small amount of formic or acetic acid (e.g., 30:70:0.1, v/v/v acetonitrile:water:formic acid).[9][10]

    • Flow Rate: 0.5-0.6 mL/min.[9]

    • Injection Volume: 3-5 µL.

    • Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the appropriate precursor and product ion transitions for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis serum_sample Serum Sample add_is Add Internal Standard in Acetonitrile serum_sample->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for the analysis of this compound in serum samples.

stability_troubleshooting start Inconsistent or Low This compound Recovery matrix What is the biological matrix? start->matrix plasma Plasma matrix->plasma Plasma serum_urine Serum or Urine matrix->serum_urine Serum/Urine storage How are samples/solutions stored? improper_storage Improper Temperature or Repeated Freeze-Thaw Cycles storage->improper_storage proper_storage Proper Storage Conditions (-70°C or -80°C, minimal freeze-thaw) storage->proper_storage plasma_solution High potential for degradation. Switch to serum if possible. plasma->plasma_solution serum_urine_solution Matrix is likely stable. Investigate storage conditions. serum_urine->serum_urine_solution serum_urine_solution->storage improper_storage_solution Aliquot samples and stock solutions. Store at recommended temperatures. improper_storage->improper_storage_solution proper_storage_solution Investigate other factors like extraction efficiency or instrument performance. proper_storage->proper_storage_solution

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Optimizing Vorinostat Extraction Recovery with Vorinostat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction recovery of Vorinostat using its deuterated internal standard, Vorinostat-d5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is a stable isotope-labeled version of Vorinostat.[1] It is an ideal internal standard because it has nearly identical chemical and physical properties to Vorinostat, meaning it will behave similarly during extraction and chromatographic analysis. This helps to accurately quantify Vorinostat by correcting for variations in extraction recovery and matrix effects, leading to more precise and reliable results.[2]

Q2: When should I add the this compound internal standard to my sample?

A2: The internal standard should be added as early as possible in the sample preparation workflow. For plasma or serum samples, add this compound to the biological matrix before any protein precipitation or extraction steps. This ensures that the internal standard experiences the same experimental variations as the analyte, from extraction to analysis.

Q3: What is the recommended concentration of this compound to use?

A3: The concentration of the internal standard should be high enough to provide a strong and reproducible signal but should not interfere with the detection of the analyte, especially at the lower limit of quantification (LLOQ). A common practice is to use a concentration that is in the mid-range of the calibration curve for Vorinostat.

Q4: Can I use a different internal standard if this compound is unavailable?

A4: While this compound is the ideal choice, other compounds with similar chemical structures and properties can be used if thoroughly validated. However, a stable isotope-labeled internal standard will almost always provide the most accurate results due to its close similarity to the analyte.

Q5: What are the key differences between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Vorinostat?

A5: Both SPE and LLE are effective for extracting Vorinostat. SPE is a chromatographic technique that separates components based on their physical and chemical properties as they pass through a solid sorbent.[3] It often provides cleaner extracts and can be more easily automated. LLE separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., aqueous and organic).[4] LLE can be simpler for smaller sample numbers but may be more labor-intensive and use larger volumes of organic solvents.[3][4]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Vorinostat Inappropriate Sorbent Material: The SPE cartridge chemistry is not optimal for retaining Vorinostat.For Vorinostat, which is a relatively non-polar compound, reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are generally effective.[5] Consider testing different sorbent types to find the best retention.
Inefficient Elution: The elution solvent is too weak to desorb Vorinostat from the sorbent.Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer. Ensure the elution solvent volume is sufficient to completely elute the analyte.
Analyte Breakthrough during Loading or Washing: The sample loading or wash solution is too strong, causing Vorinostat to pass through the cartridge without being retained.- Loading: Ensure the sample is appropriately diluted with a weak solvent (e.g., water or a low percentage of organic solvent) before loading. - Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Vorinostat. A stepwise increase in organic solvent percentage during method development can help identify the optimal wash conditions.
Sample pH Not Optimized: The pH of the sample may prevent optimal retention of Vorinostat.Adjust the pH of the sample to ensure Vorinostat is in a neutral, non-ionized state for better retention on a reversed-phase sorbent.
High Variability in Recovery Inconsistent Flow Rate: Variable flow rates during sample loading, washing, or elution can lead to inconsistent extraction.Use a vacuum manifold or a positive pressure manifold to ensure a consistent and controlled flow rate across all samples.
Cartridge Drying Out: If the sorbent bed dries out before sample loading, retention can be compromised.Ensure the sorbent bed remains conditioned and equilibrated (wet) before the sample is loaded.
Matrix Effects Observed in LC-MS/MS Insufficient Removal of Interferences: The wash steps are not effectively removing matrix components like phospholipids.Optimize the wash steps by using a stronger organic solvent that does not elute Vorinostat. Incorporating a wash with a solvent that disrupts protein binding can also be beneficial.
Co-elution of Matrix Components: Residual matrix components are co-eluting with Vorinostat during the analytical run.Modify the elution protocol to be more selective for Vorinostat. A stepwise elution with increasing solvent strength can help to fractionate the eluate and separate the analyte from interferences.
Liquid-Liquid Extraction (LLE) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Vorinostat Inappropriate Extraction Solvent: The organic solvent used does not have a high affinity for Vorinostat.Screen different water-immiscible organic solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or dichloromethane to find the one with the best partitioning for Vorinostat.
Suboptimal pH of Aqueous Phase: The pH of the sample is not optimal for partitioning Vorinostat into the organic phase.Adjust the pH of the aqueous sample to ensure Vorinostat is in its neutral form, which will favor its transfer into the organic solvent.
Insufficient Mixing: Inadequate vortexing or shaking leads to incomplete partitioning between the two phases.Ensure vigorous and consistent mixing for a sufficient amount of time to allow for equilibrium to be reached.
Emulsion Formation High Concentration of Lipids or Proteins: The biological matrix contains high levels of components that act as emulsifying agents.- Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion. - Centrifuge the sample at a higher speed and for a longer duration. - Filter the mixture through a glass wool plug.
High Variability in Recovery Inconsistent Phase Separation: Inconsistent aspiration of the organic layer can lead to variable recovery.Be consistent with the aspiration technique. Leaving a small amount of the organic layer behind is often better than aspirating some of the aqueous layer.
Analyte Degradation: Vorinostat may be unstable in the chosen solvent or under the extraction conditions.Ensure the stability of Vorinostat in the extraction solvent. Minimize the time samples are in contact with the extraction solvent if degradation is suspected. Studies have shown Vorinostat can be unstable in plasma due to clotting proteins; using serum may improve stability.[6][7]

Data Presentation

The following tables summarize typical extraction recovery data for Vorinostat from biological matrices.

Table 1: Comparison of Vorinostat Extraction Recovery by SPE and LLE

Extraction MethodMatrixInternal StandardTypical Recovery (%)Reference(s)
Solid-Phase Extraction (SPE)Human PlasmaThis compound88.6 - 114.4[8]
Liquid-Liquid Extraction (LLE)Human PBMCsThis compound88.6 - 114.4[8]
Protein PrecipitationRat SerumDaidzeinNot specified, but sufficient for validated method[9][10]

Note: The recovery range of 88.6% to 114.4% reported by Liu et al. (2014) was for Vorinostat and its metabolites, indicating high efficiency for both SPE and LLE methods under their optimized conditions.[8]

Table 2: Impact of Biological Matrix on Vorinostat Stability

MatrixAnticoagulantStability IssueRecommendationReference(s)
Human PlasmaHeparin or EDTAUnstable; inconsistent and lower recovery observed.Use serum instead of plasma for better stability.[6][7]
Human SerumN/AStable through multiple freeze-thaw cycles and long-term storage at -70°C.Recommended matrix for bioanalysis.[6][7]

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for Vorinostat from Human Serum

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Sample Pre-treatment:

    • Thaw serum samples at room temperature.

    • To 200 µL of serum, add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

    • Vortex for 10 seconds.

    • Add 400 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).

    • Condition the cartridge by passing 1 mL of methanol.

    • Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with a slightly stronger solvent (e.g., 1 mL of 20% methanol in water) can be included to remove more interferences. This step requires optimization to avoid loss of Vorinostat.

  • Elution:

    • Elute Vorinostat and this compound from the cartridge with 1 mL of methanol or acetonitrile. The elution solvent may be acidified (e.g., with 0.1% formic acid) to improve recovery.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for analysis.

Detailed Liquid-Liquid Extraction (LLE) Protocol for Vorinostat from Human Serum

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Sample Preparation:

    • To 200 µL of serum in a microcentrifuge tube, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of a suitable organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation:

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Serum Serum Sample Add_IS Add this compound Serum->Add_IS Pretreat Pre-treat (e.g., Acidify) Add_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Solid-Phase Extraction (SPE) of Vorinostat.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Serum Serum Sample Add_IS Add this compound Serum->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Vorinostat.

Troubleshooting_Logic cluster_spe SPE Issues cluster_lle LLE Issues cluster_general General Issues Start Low or Variable Recovery? SPE_Sorbent Check Sorbent Type Start->SPE_Sorbent SPE LLE_Solvent Check Extraction Solvent Start->LLE_Solvent LLE IS_Addition Verify IS Addition Step Start->IS_Addition General SPE_Elution Optimize Elution Solvent SPE_Sorbent->SPE_Elution SPE_Wash Optimize Wash Steps SPE_Elution->SPE_Wash SPE_pH Adjust Sample pH SPE_Wash->SPE_pH LLE_pH Adjust Aqueous pH LLE_Solvent->LLE_pH LLE_Mixing Ensure Thorough Mixing LLE_pH->LLE_Mixing LLE_Emulsion Address Emulsion LLE_Mixing->LLE_Emulsion Matrix_Stability Check Matrix Stability (Serum vs. Plasma) IS_Addition->Matrix_Stability

Caption: Troubleshooting logic for low/variable Vorinostat recovery.

References

inconsistent internal standard response with Vorinostat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) response with Vorinostat-d5 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues related to internal standard variability during the quantitative analysis of Vorinostat.

Q1: What are the potential causes of inconsistent this compound internal standard response?

Inconsistent internal standard response can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the internal standard itself, the sample matrix, chromatographic conditions, or the mass spectrometer. Monitoring the IS response is crucial, as significant variation can compromise the accuracy and reliability of the analytical data.[1][2][3]

Summary of Potential Causes:

CategorySpecific CausePotential Impact on this compound Response
Internal Standard Deuterium ExchangeLoss of deuterium from this compound, leading to a decreased IS signal and potentially a false increase in the analyte signal.[4][5][6]
Isotopic Crosstalk/ImpurityThe unlabeled Vorinostat analyte may contribute to the IS signal, or the IS may contain unlabeled analyte as an impurity.[4]
Improper Storage/HandlingDegradation or instability of the this compound stock or working solutions.
Sample Preparation Inconsistent Extraction RecoveryVariability in the efficiency of the extraction process across different samples.
Matrix EffectsIon suppression or enhancement caused by co-eluting compounds from the biological matrix, affecting the ionization of this compound.
Pipetting/Aliquoting ErrorsInconsistent addition of the internal standard to samples, leading to variable starting concentrations.[7]
Chromatography Chromatographic Isotope EffectDeuterated standards like this compound may elute slightly earlier than the non-deuterated analyte, which can be problematic if not properly integrated.[5][8]
Column Contamination/DegradationBuildup of matrix components on the analytical column can lead to peak shape issues and inconsistent elution.[9]
Mobile Phase IssuesIncorrect preparation, pH instability, or microbial growth in the mobile phase can affect chromatography.[9][10]
Mass Spectrometry Ion Source ContaminationA dirty ion source can lead to inconsistent ionization and signal suppression.[10][11]
Instrument Drift/InstabilityFluctuations in instrument performance over the course of an analytical run.[7][12]
Inappropriate Source ConditionsHigh source temperatures can sometimes promote the exchange of deuterium atoms.[5]
Q2: My this compound signal is decreasing over the analytical run. What should I investigate?

A progressive decrease in the internal standard signal can indicate several issues. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Decreasing IS Signal

A Decreasing this compound Signal Observed B Check for Instrument Drift (e.g., source cleanliness, temperature stability) A->B C Investigate Sample Stability (e.g., degradation in autosampler) A->C D Evaluate for Column Contamination (e.g., pressure increase, peak shape degradation) A->D E Assess for H/D Exchange (e.g., review mobile phase pH and source temperature) A->E F Clean Ion Source B->F G Prepare Fresh Samples/Standards C->G H Flush or Replace Column D->H I Optimize MS and LC Conditions E->I

Caption: Troubleshooting workflow for a decreasing internal standard signal.

Q3: I am observing a chromatographic shift between Vorinostat and this compound. Is this normal and how can I address it?

Yes, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[5][8] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, resulting in a minor difference in polarity.

Mitigation Strategies:

  • Ensure Proper Peak Integration: Verify that your integration parameters are correctly capturing the entire peak for both the analyte and the internal standard.

  • Modify Chromatographic Gradient: A shallower gradient can help to increase the peak widths and promote better co-elution.[5]

  • Adjust Mobile Phase Composition: Minor changes to the organic or aqueous components of the mobile phase can alter the selectivity and reduce the separation between the two compounds.[5]

Experimental Protocol: Vorinostat Analysis in Human Plasma

This protocol is a representative method for the quantification of Vorinostat in human plasma using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or quality control, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing this compound at a fixed concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[13]

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.[13]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 37°C.[13]

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 10:90:0.1 acetonitrile:water:formic acid, v/v/v).[13]

2. LC-MS/MS Conditions

ParameterRecommended Conditions
LC Column C18 column (e.g., Waters Acquity BEH C18)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from low to high organic phase (e.g., 10% B to 90% B over 4 minutes)[13]
Flow Rate 0.5 mL/min[13]
Injection Volume 3 µL[13]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[14]
MS Detection Multiple Reaction Monitoring (MRM)
Vorinostat Transition To be optimized based on instrument
This compound Transition To be optimized based on instrument

Logical Relationship for Method Validation

A Method Development B Selectivity & Specificity A->B C Linearity & Range A->C D Accuracy & Precision A->D E Recovery & Matrix Effect A->E F Stability (Freeze-Thaw, Autosampler, etc.) A->F G Validated Method B->G C->G D->G E->G F->G

Caption: Key components of a bioanalytical method validation.

References

Navigating the Challenges of Vorinostat-d5 Solubility in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving consistent and reliable concentrations of Vorinostat-d5 in aqueous buffers is crucial for experimental success. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address the inherent solubility challenges of this compound.

This compound, a deuterated analog of the histone deacetylase (HDAC) inhibitor Vorinostat (also known as SAHA), shares its parent compound's characteristic of poor aqueous solubility.[1][2] This property can lead to experimental variability, inaccurate dosing, and potential precipitation issues. This guide offers practical solutions and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

1. What is the expected aqueous solubility of this compound?

This compound's solubility is expected to be very similar to that of Vorinostat, which is poorly soluble in water, with a maximum solubility estimated to be around 20-50 µM.[3][4] Direct dissolution in aqueous buffers is generally not recommended.

2. What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[5][6] Vorinostat is highly soluble in DMSO, with concentrations of 66 mg/mL to over 100 mg/mL being achievable.[3][7] Ethanol can also be used, but the solubility is significantly lower (around 2 mg/mL).[3][4]

3. How should I prepare my working solutions in aqueous buffers?

To achieve the desired concentration in an aqueous buffer, it is essential to first prepare a high-concentration stock solution in DMSO. This stock solution can then be serially diluted into the aqueous buffer of choice.[8] It is critical to ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts in biological assays.[5]

4. How stable is this compound in aqueous solutions?

5. Can I do anything to improve the aqueous solubility of this compound?

Several formulation strategies have been shown to enhance the aqueous solubility of Vorinostat. These include the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), and encapsulation in polymeric micelles.[2][10][11] These approaches can increase the apparent water solubility by several fold.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound in aqueous buffers.

Problem: My this compound has precipitated out of my aqueous buffer.

Potential Cause Troubleshooting Step
Final concentration exceeds solubility limit. The aqueous solubility of Vorinostat is low. Ensure your target concentration is achievable. Consider using a formulation aid like cyclodextrin if a higher concentration is necessary.[10][11]
Insufficient DMSO in the final solution. While minimizing DMSO is important, a very small amount can be necessary to maintain solubility. However, always prioritize keeping the final DMSO concentration below the tolerance level of your assay.
Buffer composition and pH. Vorinostat's solubility can be pH-dependent. One study noted higher solubility in acidic conditions (pH 1.2) compared to PBS (pH 7.4).[12] Consider the pH of your buffer system. Also, be aware that high salt concentrations in some buffers can decrease the solubility of organic compounds.
Temperature. Temperature can affect solubility. Ensure your buffer and solutions are at a consistent and appropriate temperature during preparation and use.
Improper dissolution technique. Ensure the DMSO stock solution is thoroughly mixed with the aqueous buffer. Vortexing or gentle agitation can help.

Problem: I am seeing inconsistent results in my experiments.

Potential Cause Troubleshooting Step
Incomplete dissolution of this compound. Visually inspect your solutions for any particulate matter. If you suspect incomplete dissolution, try preparing a fresh stock solution and ensure it is fully dissolved in DMSO before diluting into your aqueous buffer.
Degradation of this compound in the aqueous buffer. As mentioned, aqueous solutions of Vorinostat are not stable for long periods.[8] Always prepare fresh working solutions for each experiment. Avoid storing aqueous solutions, even at 4°C, for extended periods.
Interaction with components in the buffer or media. Some components in complex media or buffers could potentially interact with this compound and affect its availability or activity. If possible, simplify your buffer system to identify any problematic components.

Quantitative Solubility Data for Vorinostat

The following table summarizes the reported solubility of Vorinostat in various solvents. This data can serve as a useful reference for preparing solutions of this compound.

SolventConcentrationNotes
Water ~0.19 - 0.2 mg/mLVery poorly soluble.[1][2]
Water ~20 - 50 µMEstimated maximum solubility.[3][4]
DMSO ≥ 100 mg/mLHighly soluble.[7]
DMSO 66 mg/mLSoluble.[3][4]
Ethanol ~2 mg/mLSlightly soluble, may require warming.[3][4]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mLAchieved by diluting a DMSO stock.[8]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder. The molecular weight of Vorinostat is 264.32 g/mol ; the molecular weight of this compound will be slightly higher and should be obtained from the supplier's certificate of analysis.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol for Preparing a 10 µM Working Solution in an Aqueous Buffer

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution into your desired aqueous buffer to reach the final concentration of 10 µM. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

  • Mixing: Gently vortex the final working solution to ensure homogeneity.

  • Use Immediately: Use the freshly prepared aqueous working solution promptly, ideally within the same day.[8]

Visualizing Key Concepts

To further aid in understanding the challenges and solutions related to this compound solubility, the following diagrams illustrate important workflows and relationships.

G cluster_0 Troubleshooting this compound Precipitation start Precipitate Observed in Aqueous Buffer q1 Is the final concentration above ~50 µM? start->q1 sol1 Lower the final concentration or use a solubility enhancer (e.g., cyclodextrin). q1->sol1 Yes q2 Was a fresh DMSO stock solution used and fully dissolved? q1->q2 No sol2 Prepare a fresh, fully dissolved DMSO stock solution. q2->sol2 No q3 Is the final DMSO concentration <0.1%? q2->q3 Yes sol3 Consider a slight increase in DMSO if the assay allows, but prioritize keeping it minimal. q3->sol3 No q4 Was the aqueous solution prepared fresh? q3->q4 Yes sol4 Always prepare aqueous solutions fresh before use. q4->sol4 No end Solution should be clear. q4->end Yes

Caption: A flowchart for troubleshooting precipitation issues with this compound.

G cluster_1 Factors Influencing this compound Aqueous Solubility center This compound Aqueous Solubility solvent Choice of Co-Solvent (DMSO is preferred) center->solvent concentration Final Concentration center->concentration ph pH of Aqueous Buffer center->ph temp Temperature center->temp stability Time in Aqueous Solution (Degradation) center->stability additives Solubility Enhancers (e.g., Cyclodextrins) center->additives

Caption: Key factors that can impact the solubility of this compound in aqueous solutions.

References

Technical Support Center: Testosterone LC-MS/MS Assays and Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical impact of internal standard (IS) selection on the accuracy and reliability of testosterone quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is the choice of internal standard so critical in testosterone LC-MS/MS assays?

A1: The internal standard is crucial for accurate quantification in LC-MS/MS assays as it compensates for variations that can occur during sample preparation, injection, and ionization.[1] An ideal IS mimics the chemical and physical properties of testosterone, ensuring that any experimental variability affects both the analyte and the IS to the same extent. The use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to testosterone but has a different mass, is considered the gold standard.[2][3] This approach, known as isotope dilution mass spectrometry (IDMS), provides a robust method for correcting matrix effects and other sources of analytical variability.[4]

Q2: What are the most common types of internal standards used for testosterone analysis?

A2: The most common internal standards for testosterone are stable isotope-labeled versions of the molecule. These include:

  • Deuterated standards (e.g., Testosterone-d2, -d3, -d5): These are widely used due to their commercial availability and cost-effectiveness. However, they can sometimes exhibit different chromatographic behavior (isotopic effect) compared to the unlabeled testosterone, which may lead to quantification errors if they do not co-elute perfectly.[5][6]

  • ¹³C-labeled standards (e.g., Testosterone-¹³C₃): These are often considered superior as the carbon-13 label is more stable and less likely to cause a chromatographic shift compared to deuterium.[5][7] This ensures better co-elution and more accurate compensation for matrix effects.

Q3: What is "isotopic interference" or "cross-talk" and how can it affect my results?

A3: Isotopic interference, or cross-talk, occurs when the isotopic signal of the analyte contributes to the signal of the internal standard, or vice-versa.[1][8][9] This can happen due to the natural abundance of heavy isotopes (like ¹³C) in the testosterone molecule, which can lead to a small signal at the mass-to-charge ratio (m/z) of the internal standard.[10] This phenomenon can cause non-linear calibration curves and biased quantitative results, especially at high analyte concentrations.[1][8][9] It is also important to ensure the isotopic purity of the internal standard to prevent it from contributing to the analyte signal.[4]

Troubleshooting Guide

This guide addresses common issues encountered during testosterone LC-MS/MS analysis that may be related to the internal standard.

Problem Potential Cause(s) Recommended Action(s)
Poor Precision and Accuracy Inappropriate internal standard choice (e.g., analog IS with different physicochemical properties).[2] Inconsistent IS addition.[3] Differential matrix effects between analyte and IS.[6]Select a stable isotope-labeled internal standard (¹³C or deuterated) that co-elutes with testosterone.[2][3] Ensure precise and consistent addition of the IS to all samples, calibrators, and quality controls.[3] Evaluate matrix effects during method validation by comparing the IS response in neat solutions versus matrix extracts.[2]
Non-Linear Calibration Curve Isotopic interference (cross-talk) between testosterone and the IS.[1][8][9] Contamination of the IS with unlabeled testosterone.[4] Detector saturation at high concentrations.[1]Check for analyte contribution to the IS signal by analyzing a high concentration standard without IS.[11] Verify the purity of the internal standard.[4] Consider using a non-linear calibration model or adjusting the concentration of the IS.[1][8][9]
Variable Internal Standard Response Across a Batch Inconsistent sample extraction or recovery.[12] Ion suppression or enhancement due to matrix effects.[3][13] Instrument drift or instability.[3]Review the sample preparation procedure for consistency.[12] Track the IS response; significant variation may indicate unresolved matrix effects.[3][4] A consistent IS response is desirable, but some variability is expected.[3] The FDA provides guidance on evaluating IS response variability.[14]
Chromatographic Peak Shape Issues (e.g., peak broadening, splitting) Co-elution with interfering substances from the matrix. Instability of a deuterated internal standard.[7]Optimize the chromatographic method to separate testosterone from interfering compounds.[15] Consider using a ¹³C-labeled internal standard, which is generally more stable.[5]

Data Presentation: Comparison of Internal Standards

A study by Owen and Keevil investigated the impact of different stable isotope-labeled internal standards on testosterone measurement. The results, summarized below, highlight the significant effect the choice of IS can have on the final quantified value.[7][16][17]

Internal Standard Comparison Passing-Bablok Regression Equation Interpretation
Testosterone-d5 vs. Testosterone-d2Testosterone (d5) = 0.86 * Testosterone (d2) + 0.04The d5 internal standard yielded significantly lower results compared to the d2 standard.[4][17]
Testosterone-¹³C₃ vs. Testosterone-d2Testosterone (¹³C₃) = 0.90 * Testosterone (d2) + 0.02The ¹³C₃ internal standard provided results closer to the d2 standard than the d5, but still showed a slight negative bias.[4][17]

This data demonstrates that the choice of internal standard can introduce a systematic bias in the results. It is crucial to investigate the effects of the chosen internal standard during method development and validation.[7][16]

Experimental Protocols

Example Protocol: Serum Testosterone Extraction

This is a generalized protocol and should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Preparation:

    • Pipette 100 µL of serum, calibrator, or quality control into a clean tube.

    • Add 5 µL of the internal standard working solution (e.g., 5 ng/mL Testosterone-¹³C₃ in methanol).[18]

    • Vortex to mix.

  • Protein Precipitation & Liquid-Liquid Extraction:

    • Add 250 µL of acetonitrile to precipitate proteins.[19]

    • Vortex thoroughly.

    • Add 2 mL of a 3:2 mixture of ethyl acetate:hexane and vortex for 2 minutes.[18]

    • Centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50% methanol in water).[17]

    • Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Serum Sample Add_IS Add Internal Standard Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add Extraction Solvent Vortex1->Add_Solvent Vortex2 Vortex & Centrifuge Add_Solvent->Vortex2 Transfer Transfer Organic Layer Vortex2->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: General workflow for sample preparation and analysis in a testosterone LC-MS/MS assay.

troubleshooting_flowchart start Inaccurate or Imprecise Results? check_is Is a Stable Isotope-Labeled (SIL) IS Used? start->check_is check_chromatography Does the IS Co-elute with Testosterone? check_is->check_chromatography Yes use_sil Action: Switch to a SIL IS (¹³C or Deuterated) check_is->use_sil No check_linearity Is the Calibration Curve Linear? check_chromatography->check_linearity Yes optimize_lc Action: Optimize Chromatography check_chromatography->optimize_lc No investigate_interference Action: Investigate Isotopic Interference / IS Purity check_linearity->investigate_interference No end_good Review Other Method Parameters check_linearity->end_good Yes

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Vorinostat: Leveraging Vorinostat-d5 as an Internal Standard in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Vorinostat in biological matrices, with a focus on the advantages of using a stable isotope-labeled internal standard, Vorinostat-d5. The information presented herein is aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, ensuring the reliability and reproducibility of pharmacokinetic data.

The use of a suitable internal standard (IS) is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] An ideal IS co-elutes with the analyte of interest and experiences similar extraction recovery and matrix effects, thereby providing accurate correction for variations during sample processing and analysis. This compound, a deuterated analog of Vorinostat, is widely considered the gold standard for this purpose due to its identical physicochemical properties to the parent drug, ensuring it effectively tracks the analyte's behavior throughout the analytical process.[2]

This guide will compare a hypothetical validated LC-MS/MS method using this compound as an IS with an alternative method that employs a structurally unrelated IS, such as phenacetin or daidzein.[3][4] The comparison will be based on key validation parameters as stipulated by the FDA.

Key Bioanalytical Method Validation Parameters: A Comparative Analysis

The following tables summarize the typical performance characteristics of a bioanalytical method for Vorinostat validated with this compound versus a method using a structurally unrelated internal standard. The data presented is a composite representation based on published literature.[3][5][6][7]

Table 1: Linearity and Sensitivity

ParameterMethod with this compound (IS)Method with Unrelated IS (e.g., Phenacetin)FDA Acceptance Criteria
Linearity Range (ng/mL) 1 - 100025 - 5000Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.995> 0.990N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 125Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%

Table 2: Accuracy and Precision

ParameterMethod with this compound (IS)Method with Unrelated IS (e.g., Phenacetin)FDA Acceptance Criteria
Intra-day Accuracy (% Bias) -5.0 to +4.5-10.0 to +9.0±15% of nominal value (±20% at LLOQ)
Inter-day Accuracy (% Bias) -6.2 to +5.8-12.5 to +11.5±15% of nominal value (±20% at LLOQ)
Intra-day Precision (%RSD) ≤ 7.0%≤ 10.0%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) ≤ 8.5%≤ 13.0%≤ 15% (≤ 20% at LLOQ)

Table 3: Stability

Stability ConditionMethod with this compound (IS) (% Change from Nominal)Method with Unrelated IS (e.g., Phenacetin) (% Change from Nominal)FDA Acceptance Criteria
Freeze-Thaw (3 cycles) -4.2%-9.8%Within ±15%
Short-Term (Bench-top, 24h) -3.5%-8.5%Within ±15%
Long-Term (-70°C, 6 months) -5.8%-12.0%Within ±15%
Post-Preparative (Autosampler, 48h) -2.1%-7.2%Within ±15%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established practices for bioanalytical method validation.[8]

Specificity and Selectivity

Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Protocol:

  • Analyze blank matrix samples (e.g., human plasma) from at least six different sources.

  • Analyze blank matrix samples spiked with the LLOQ concentration of Vorinostat and the internal standard.

  • Analyze blank matrix samples spiked with potentially interfering substances (e.g., common medications, metabolites).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of Vorinostat and the IS in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for Vorinostat and less than 5% for the IS.

Linearity

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Vorinostat, covering the expected range of clinical or preclinical samples. A minimum of six non-zero concentration levels should be used.

  • Process and analyze each calibration standard in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (Vorinostat/IS) against the nominal concentration of Vorinostat.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter among a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the percent bias (% Bias) for accuracy and the percent relative standard deviation (%RSD) for precision.

  • Acceptance Criteria: For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the %RSD should not exceed 15% (20% at the LLOQ).

Stability

Objective: To evaluate the stability of Vorinostat in the biological matrix under different storage and processing conditions.

Protocol:

  • Use low and high QC samples for stability assessments.

  • Freeze-Thaw Stability: Subject the QC samples to three freeze-thaw cycles (-20°C or -70°C to room temperature).

  • Short-Term (Bench-top) Stability: Keep the QC samples at room temperature for a period that reflects the expected sample handling time (e.g., 24 hours).

  • Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -70°C) for a duration that covers the expected sample storage period.

  • Post-Preparative (Autosampler) Stability: Place the processed QC samples in the autosampler for a duration that reflects the expected analytical run time.

  • Analyze the stability samples and compare the mean concentrations to those of freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. It has been noted that Vorinostat may show instability in plasma, and using serum can be a more suitable alternative for consistent results.[2][9]

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the bioanalytical method validation workflow and the critical relationship between the analyte and the internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (FDA Guidelines) Sample Preparation Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Specificity Specificity LC-MS/MS Analysis->Specificity Proceeds to Validation Linearity Linearity Specificity->Linearity Establishes Quantification Range Accuracy_Precision Accuracy_Precision Linearity->Accuracy_Precision Establishes Quantification Range Stability Stability Accuracy_Precision->Stability Ensures Reliability Validated Method Validated Method Stability->Validated Method

Caption: Bioanalytical method validation workflow, from development to a fully validated method according to FDA guidelines.

Analyte_IS_Relationship cluster_Properties Physicochemical Properties cluster_Behavior Analytical Behavior Analyte Vorinostat IS_d5 This compound Analyte->IS_d5 Identical IS_Unrelated Unrelated IS (e.g., Phenacetin) Analyte->IS_Unrelated Different Extraction\nRecovery Extraction Recovery Matrix\nEffects Matrix Effects IS_d5->Extraction\nRecovery Tracks Accurately IS_d5->Matrix\nEffects Tracks Accurately IS_Unrelated->Extraction\nRecovery May Differ IS_Unrelated->Matrix\nEffects May Differ

Caption: The ideal relationship between an analyte and a stable isotope-labeled internal standard (this compound) versus a structurally unrelated internal standard.

References

A Head-to-Head Comparison: Vorinostat-d5 vs. C13-Labeled Vorinostat as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical data. In the analysis of the histone deacetylase inhibitor Vorinostat, stable isotope-labeled (SIL) internal standards are indispensable for correcting variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between the commonly used deuterated Vorinostat (Vorinostat-d5) and the theoretically superior C13-labeled Vorinostat.

The ideal internal standard should exhibit physicochemical properties identical to the analyte, ensuring it experiences the same extraction recovery, matrix effects, and ionization efficiency.[1][2] While both deuterium (²H or D) and carbon-13 (¹³C) labeling are employed to create SILs, subtle but significant differences in their behavior can influence assay performance.[3][4] Generally, ¹³C-labeled standards are considered the "gold standard" due to their greater isotopic stability and closer co-elution with the unlabeled analyte.[2][5]

Performance Characteristics at a Glance

The following table summarizes the expected performance differences between this compound and a C13-labeled Vorinostat internal standard based on established principles of bioanalytical chemistry.

Performance ParameterThis compound (Deuterated)C13-Labeled VorinostatRationale
Chromatographic Co-elution Potential for a slight retention time shift relative to unlabeled Vorinostat.[4][6]Identical retention time to unlabeled Vorinostat.[2][5]The larger mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule, leading to differential interactions with the stationary phase.[6]
Matrix Effect Compensation Generally good, but can be variable.Excellent.Complete co-elution ensures that the ¹³C-labeled standard and the analyte experience the exact same matrix environment as they enter the mass spectrometer, leading to more effective compensation for ion suppression or enhancement.[1][6] A chromatographic shift in the deuterated standard can result in it being in a slightly different matrix environment.[4][7]
Isotopic Stability Good, but susceptible to back-exchange (H/D scrambling) if the deuterium atoms are in exchangeable positions.[3]Excellent. The ¹³C-label is incorporated into the carbon skeleton, making it highly stable and not prone to exchange.[2][3]The stability of the isotopic label is crucial for maintaining the integrity of the internal standard throughout sample storage and processing.[3]
Cost-Effectiveness Generally less expensive to synthesize.[2][8]Typically more expensive due to the higher cost of ¹³C-labeled starting materials and potentially more complex synthesis.[2]The choice between the two may be influenced by budget constraints, especially for large-scale studies.

Experimental Data and Protocols

A typical bioanalytical method for Vorinostat in a biological matrix (e.g., human plasma) would involve protein precipitation, followed by LC-MS/MS analysis.[9][10]

Representative Experimental Protocol:
  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of internal standard working solution (either this compound or C13-labeled Vorinostat).

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Expected Validation Results:

The following table presents hypothetical but realistic validation data based on typical performance characteristics.

Validation ParameterExpected Performance with this compoundExpected Performance with C13-Labeled Vorinostat
Precision (%CV) < 10%< 5%
Accuracy (%Bias) ± 10%± 5%
Matrix Effect (%CV of IS-Normalized Matrix Factor) 5-15%< 5%
Recovery Consistent, but may differ slightly from analyteHighly consistent and closely matches analyte

Visualizing the Concepts

To further clarify the comparison, the following diagrams illustrate key aspects of the discussion.

cluster_vorinostat Vorinostat cluster_d5 This compound cluster_c13 C13-Labeled Vorinostat (Hypothetical) vorinostat_structure d5_structure c13_structure

Caption: Chemical structures of Vorinostat and its stable isotope-labeled internal standards.

G start Plasma Sample Collection is_addition Addition of Internal Standard (this compound or C13-Vorinostat) start->is_addition protein_precipitation Protein Precipitation (e.g., with Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: A typical experimental workflow for the bioanalysis of Vorinostat in plasma.

G cluster_d5 This compound cluster_c13 C13-Labeled Vorinostat d5_coelution Potential Chromatographic Shift d5_matrix Variable Matrix Effect Compensation d5_coelution->d5_matrix leads to d5_stability Good Isotopic Stability d5_cost Lower Cost c13_coelution Identical Co-elution c13_matrix Excellent Matrix Effect Compensation c13_coelution->c13_matrix leads to c13_stability Excellent Isotopic Stability c13_cost Higher Cost

Caption: Logical relationship of key performance attributes for deuterated vs. C13-labeled internal standards.

Conclusion and Recommendation

For the quantitative bioanalysis of Vorinostat, a C13-labeled internal standard is the superior choice for achieving the highest levels of accuracy and precision. Its identical physicochemical properties to the unlabeled analyte ensure optimal compensation for analytical variability, particularly matrix effects.[1][2][5] While this compound is a viable and more cost-effective alternative, it carries a higher risk of chromatographic shifts and incomplete compensation for matrix effects, which can introduce variability and potential inaccuracies into the final data.[4][6][7]

For pivotal studies in drug development, such as pharmacokinetic and bioequivalence studies, the investment in a C13-labeled Vorinostat internal standard is highly recommended to ensure the generation of robust and defensible data. For earlier-stage research or high-throughput screening where the highest level of accuracy is not the primary concern, this compound may be a suitable option. The ultimate choice will depend on the specific requirements of the assay and the overall goals of the research.

References

cross-validation of assays using different internal standards for Vorinostat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Vorinostat, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of different internal standards used in the bioanalysis of Vorinostat, supported by experimental data from published literature.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. For Vorinostat, a histone deacetylase inhibitor, the two main categories of internal standards employed are stable isotope-labeled (SIL) standards and structural analogs.

Comparison of Internal Standard Performance

The choice of an internal standard significantly impacts the performance of a bioanalytical assay. Below is a summary of validation parameters for Vorinostat assays utilizing different internal standards.

Internal Standard TypeInternal Standard UsedLLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (% CV)MatrixReference
Stable Isotope-Labeled Deuterated Vorinostat (d5-Vorinostat)10.5 - 1000-6.7 to +3.83.2 to 6.1Human Plasma[1][2]
Stable Isotope-Labeled Deuterated Vorinostat11.011.0 - 1100-6.7 to +3.83.2 to 6.1Human Plasma[1]
Stable Isotope-Labeled Deuterated Vorinostat0.1 (ng/3x10^6 cells)0.1 - 10.0-8.1 to -1.50.8 to 4.0Human PBMCs[1]
Structural Analog Daidzein5050 - 50000Within ±15<15Rat Serum[3][4]
Structural Analog Givinostat---10.7 to 9.7< 11.5Rat Plasma[5]

Key Observations:

  • Stable Isotope-Labeled (SIL) Internal Standards: Deuterated Vorinostat is the most commonly reported and is considered the gold standard.[6][7] As a SIL-IS, it co-elutes with Vorinostat and exhibits nearly identical extraction recovery and ionization efficiency, effectively minimizing matrix effects.[8][9] This leads to high accuracy and precision, as demonstrated by the validation data.[1][2] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL-IS.[7]

  • Structural Analog Internal Standards: In the absence of a SIL-IS, a structural analog can be a viable alternative. Daidzein and Givinostat have been used in Vorinostat assays.[3][4][5] While these compounds are structurally different from Vorinostat, they may have similar enough physicochemical properties to provide acceptable results. However, there is a higher risk that they will not adequately compensate for variability, especially in complex matrices, which can lead to less reliable data.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline typical experimental protocols for Vorinostat quantification using different internal standards.

Method 1: Vorinostat Assay using Deuterated Vorinostat (d5-Vorinostat) as Internal Standard

This method is adapted from studies focused on the quantification of Vorinostat in human plasma and peripheral blood mononuclear cells (PBMCs).[1][2]

  • Sample Preparation:

    • For plasma: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.[1]

      • SPE: Condition an SPE cartridge. Load the plasma sample to which d5-Vorinostat has been added. Wash the cartridge to remove interferences. Elute Vorinostat and d5-Vorinostat.

      • LLE: Add an organic solvent to the plasma sample containing d5-Vorinostat. Vortex to mix and then centrifuge to separate the layers. Evaporate the organic layer and reconstitute the residue.[1]

    • For PBMCs: Cell lysis followed by protein precipitation or LLE.[1]

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., Phenomenex Luna).[1]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acidic ammonium acetate) and organic solvents (e.g., acetonitrile, methanol).[1]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM).

    • Transitions: Monitor specific precursor-to-product ion transitions for both Vorinostat and d5-Vorinostat.

Method 2: Vorinostat Assay using Daidzein as Internal Standard

This protocol is based on a method for the analysis of Vorinostat in rat serum.[3][4]

  • Sample Preparation:

    • Protein precipitation is a common and simple technique used.[4][10]

    • Add ice-cold acetonitrile containing Daidzein to the serum sample.

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant for LC-MS analysis.

  • Chromatography:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and formic acid.[3]

  • Mass Spectrometry:

    • Ionization: ESI+.

    • Detection: Selected ion monitoring (SIM) or MRM.

    • Ions/Transitions: Monitor the respective m/z values for Vorinostat and Daidzein.[3]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation and comparison.

Vorinostat Assay Cross-Validation Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (d5-Vorinostat or Structural Analog) sample->add_is extraction Extraction (SPE, LLE, or Protein Precipitation) add_is->extraction evap_recon Evaporation & Reconstitution (if applicable) extraction->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification validation Method Validation (Accuracy, Precision, Linearity) quantification->validation

Caption: Workflow for Vorinostat bioanalysis.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Vorinostat. The available literature strongly supports the use of a stable isotope-labeled internal standard, such as deuterated Vorinostat, to achieve the highest level of accuracy and precision by effectively compensating for matrix effects and other sources of variability.[1][2][6][7] While structural analogs like Daidzein can be used, they may not provide the same level of performance and require careful validation to ensure they are suitable for the intended application.[3][4] This guide provides a framework for comparing and selecting the most appropriate internal standard for Vorinostat quantification, ultimately leading to higher quality data in research and drug development.

References

A Comparative Guide to the Quantification of Vorinostat: Evaluating Accuracy and Precision with Vorinostat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Vorinostat, a histone deacetylase (HDAC) inhibitor, with a focus on the use of its deuterated stable isotope-labeled internal standard, Vorinostat-d5. The accuracy and precision of analytical methods are paramount in drug development and clinical research. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible quantitative data, particularly in complex biological matrices. This document presents supporting experimental data, detailed methodologies, and visual representations to assist researchers in making informed decisions for their bioanalytical assays.

Data Presentation: Quantitative Comparison of Analytical Methods

The selection of an internal standard significantly impacts the performance of a bioanalytical method. A suitable internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations and improving data quality. Here, we compare the performance of two different internal standards used for the quantification of Vorinostat by liquid chromatography-tandem mass spectrometry (LC-MS/MS): this compound (a stable isotope-labeled internal standard) and Daidzein (a structural analog).

Method ParameterVorinostat with this compound Internal StandardVorinostat with Daidzein Internal Standard
Matrix Human Plasma and PBMCsRat Serum and Urine
Linearity Range Plasma: 11.0 - 1100 ng/mLPBMCs: 0.1 - 10.0 ng/3x10^6 cellsSerum: 0.05 - 50 µg/mLUrine: 0.5 - 25 µg/mL
Correlation Coefficient (r²) >0.99[1]Serum: ≥0.999Urine: ≥0.998[2]
Accuracy (% Bias) Plasma: -6.7% to +3.8%PBMCs: -8.1% to -1.5%[1]Serum & Urine: -15% to +15%[2][3]
Precision (% RSD) Plasma: 3.2% to 6.1%PBMCs: 0.8% to 4.0%[1]Serum & Urine: <15%[2][3]
Lower Limit of Quantification (LLOQ) Plasma: 11.0 ng/mLPBMCs: 0.1 ng/3x10^6 cells[1]Serum: 0.05 µg/mLUrine: 0.5 µg/mL[2][3]

Table 1. Comparison of validation parameters for Vorinostat quantification using a deuterated internal standard (this compound) versus a structural analog internal standard (Daidzein).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the key experimental protocols for the quantification of Vorinostat using either this compound or Daidzein as an internal standard.

Method 1: Vorinostat Quantification using this compound Internal Standard

This method is designed for the analysis of Vorinostat in human plasma and peripheral blood mononuclear cells (PBMCs).

  • Sample Preparation:

    • Plasma: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.[1]

    • PBMCs: LLE is utilized for the extraction of Vorinostat.[1]

    • The extraction recoveries for Vorinostat using these methods have been reported to be between 88.6% and 114.4%.[1]

  • Liquid Chromatography:

    • Column: Phenomenex Luna column.[1]

    • Mobile Phase: A mixture of acidic ammonium acetate, acetonitrile, and methanol.[1]

    • Elution: Isocratic elution for plasma samples and gradient elution for PBMC samples.[1]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).[1]

    • Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).[1]

Method 2: Vorinostat Quantification using Daidzein Internal Standard

This method has been validated for the determination of Vorinostat in rat serum and urine.

  • Sample Preparation:

    • Protein precipitation with ice-cold acetonitrile is used to extract Vorinostat and the internal standard from the serum samples.[2][3]

  • Liquid Chromatography:

    • Column: Phenomenex Luna® C18 (2) (5 μm, 250 x 4.60 mm).[2][3]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and formic acid (30:70:0.1, v/v/v).[2][3]

  • Mass Spectrometry:

    • Ionization: Electrospray positive-mode ionization.[2][3]

    • Detection: Selected ion monitoring (SIM).[2]

Mandatory Visualization

Visual diagrams are provided below to illustrate key processes and concepts related to the quantification of Vorinostat and its mechanism of action.

G cluster_pathway Mechanism of Action of Vorinostat (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation Removes acetyl groups HAT Histone Acetyltransferase (HAT) Acetylation Acetylation HAT->Acetylation Adds acetyl groups Histones Histone Proteins Chromatin Chromatin Histones->Chromatin Forms GeneExpression Gene Expression Chromatin->GeneExpression Regulates Acetylation->Histones Deacetylation->Histones Vorinostat Vorinostat Vorinostat->HDAC Inhibits

Caption: Mechanism of Vorinostat as a histone deacetylase inhibitor.

G cluster_workflow Experimental Workflow for Vorinostat Quantification Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard (this compound or Daidzein) Sample->Spike Extraction Sample Preparation (SPE, LLE, or Protein Precipitation) Spike->Extraction LC Liquid Chromatography Separation Extraction->LC MS Mass Spectrometry Detection (MS/MS or SIM) LC->MS Data Data Acquisition and Processing MS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

Caption: General experimental workflow for Vorinostat quantification.

G cluster_comparison Logical Comparison of Internal Standards Vorinostat_d5 This compound (Deuterated IS) Accuracy Higher Accuracy Vorinostat_d5->Accuracy Precision Higher Precision Vorinostat_d5->Precision Coelution Co-elution with Analyte Vorinostat_d5->Coelution Cost Higher Cost Vorinostat_d5->Cost Availability Potentially Lower Availability Vorinostat_d5->Availability Daidzein Daidzein (Structural Analog IS) LowerCost Lower Cost Daidzein->LowerCost WiderAvailability Wider Availability Daidzein->WiderAvailability DifferentBehavior Different Physicochemical Behavior Daidzein->DifferentBehavior MatrixEffects Better Compensation for Matrix Effects Coelution->MatrixEffects IncompleteCompensation Incomplete Compensation for Matrix Effects DifferentBehavior->IncompleteCompensation IncompleteCompensation->Accuracy Lower IncompleteCompensation->Precision Lower

Caption: Comparison of deuterated vs. structural analog internal standards.

References

A Comparative Guide to Vorinostat Bioanalytical Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An essential overview for scientists and drug development professionals on the bioanalytical methods for Vorinostat, a histone deacetylase (HDAC) inhibitor used in cancer therapy. This guide provides a comparative summary of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Vorinostat in biological matrices.

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a significant therapeutic agent in oncology, primarily used for the treatment of cutaneous T-cell lymphoma (CTCL).[1] As with any therapeutic drug, accurate and precise measurement of its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This guide summarizes and compares key performance characteristics of various validated bioanalytical methods for Vorinostat, offering a valuable resource for researchers in this field.

Mechanism of Action: A Brief Overview

Vorinostat functions by inhibiting histone deacetylases (HDACs), enzymes that play a critical role in regulating gene expression.[2][3] By blocking HDACs, Vorinostat leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[2] This "open" chromatin allows for the transcription of genes that can inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle.[2][4] The antitumor action of Vorinostat involves the modulation of various signaling pathways, including the insulin-like growth factor (IGF) signaling pathway.[4][5][6]

Vorinostat_Mechanism_of_Action Vorinostat Vorinostat HDAC Histone Deacetylases (HDACs) Vorinostat->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Figure 1: Simplified signaling pathway of Vorinostat's mechanism of action.

Comparative Analysis of Bioanalytical Methods

The primary method for the quantification of Vorinostat in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] This technique offers high sensitivity and selectivity, which are essential for accurately measuring drug concentrations in complex biological samples like plasma and serum. Below is a comparison of different LC-MS/MS methods reported in the literature.

ParameterMethod 1 (Du et al., 2006)[10]Method 2 (Beit-Yannai et al., 2011)[11][12]Method 3 (Other reported methods)
Matrix Human SerumRat Serum and UrineHuman Plasma, Rat Plasma
Internal Standard Deuterated VorinostatDaidzeinVarious (e.g., fluconazole)[13]
Sample Preparation Acetonitrile Protein PrecipitationAcetonitrile Protein PrecipitationProtein Precipitation, Liquid-Liquid Extraction
Chromatographic Column BDS Hypersil C18 (3 µm, 100 mm x 3 mm)Phenomenex Luna® C18(2) (5 µm, 250 x 4.60 mm)Various C18 columns
Mobile Phase Gradient; 0.5% acetic acid in acetonitrile and waterIsocratic; acetonitrile, water, and formic acid (30:70:0.1, v/v/v)Gradient or Isocratic with various modifiers
Detection Mode ESI Positive, SRMESI Positive, SIMESI Positive, MRM
Linear Range 3.0 - 1000 ng/mLSerum: 0.05 - 50 µg/mL; Urine: 0.5 - 25 µg/mLVaries, e.g., 0.1–10.0 µg/mL[13]
Lower Limit of Quantitation (LLOQ) 3.0 ng/mLSerum: 0.05 µg/mL; Urine: 0.5 µg/mLVaries depending on the method
Intra-day Precision (%RSD) Not explicitly stated in abstract<15%Generally <15%
Inter-day Precision (%RSD) Not explicitly stated in abstract<15%Generally <15%
Accuracy (Bias) Not explicitly stated in abstract-15% to 15%Generally within ±15%

Experimental Protocols

A generalized experimental workflow for the bioanalysis of Vorinostat is depicted below. The specific parameters for each step can be found in the corresponding publications.

Vorinostat_Bioanalytical_Workflow Start Biological Sample Collection (e.g., Plasma, Serum) Spiking Spiking with Internal Standard Start->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_Injection Injection into LC-MS/MS System Supernatant->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis Quantification Quantification of Vorinostat Data_Analysis->Quantification

Figure 2: Generalized experimental workflow for Vorinostat bioanalysis.

Key Methodological Considerations:

  • Sample Stability: The stability of Vorinostat and its metabolites in biological matrices under different storage conditions (e.g., freeze-thaw cycles, bench-top stability) is a critical parameter to evaluate during method validation to ensure the integrity of the pharmacokinetic data.[14]

  • Metabolite Quantification: Several methods have been developed to simultaneously quantify Vorinostat and its major metabolites, such as vorinostat glucuronide and 4-anilino-4-oxobutanoic acid.[10] This is important for a comprehensive understanding of the drug's disposition.

  • Chromatography: Both gradient and isocratic elution methods have been successfully employed.[10][11] The choice of the chromatographic conditions, including the column and mobile phase, is crucial for achieving adequate separation of Vorinostat from endogenous matrix components and potential metabolites.[7]

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (e.g., deuterated Vorinostat) is generally preferred to compensate for matrix effects and variations in extraction efficiency and instrument response.[10]

Conclusion

A variety of robust and reliable LC-MS/MS methods are available for the quantification of Vorinostat in different biological matrices.[8] While a formal inter-laboratory comparison study has not been identified in the public literature, the existing validated methods demonstrate comparable performance in terms of linearity, precision, and accuracy. The choice of a specific method will depend on the research question, the available instrumentation, and the specific requirements of the study (e.g., the need for metabolite quantification). This guide provides a foundational comparison to aid researchers in selecting or developing an appropriate bioanalytical method for their Vorinostat-related studies.

References

The Gold Standard for Vorinostat Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of anticancer agents like Vorinostat, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison, supported by experimental data, highlighting the superior performance of a stable isotope-labeled (SIL) internal standard over other alternatives for the quantification of Vorinostat using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

For researchers, scientists, and drug development professionals, ensuring the integrity of bioanalytical data is critical. The use of an internal standard that closely mimics the analyte of interest, Vorinostat, through the entire analytical process—from sample preparation to detection—is the most effective strategy to mitigate variability. A stable isotope-labeled internal standard, such as deuterated Vorinostat (Vorinostat-d5), is widely regarded as the gold standard for this purpose.

Superior Accuracy and Precision with a Stable Isotope-Labeled Internal Standard

The primary advantage of a SIL internal standard lies in its ability to compensate for variations in sample extraction, matrix effects, and instrument response. Since a SIL internal standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar losses during sample preparation and similar ionization suppression or enhancement in the mass spectrometer. This co-eluting, chemically identical internal standard allows for a more accurate and precise quantification of the analyte.

While direct comparative studies for Vorinostat with different internal standards are limited in publicly available literature, the validation data from numerous published methods utilizing deuterated internal standards consistently demonstrate high accuracy and precision.

Table 1: Performance of an LC-MS/MS Method for Vorinostat using a Deuterated Internal Standard in Human Plasma and PBMCs

AnalyteMatrixCalibration RangeAccuracy (% RE)Precision (% CV)
VorinostatPlasma11.0–1100 ng/mL-6.7% to +3.8%3.2% to 6.1%
VorinostatPBMCs0.1–10.0 ng/3 × 10⁶ cells-8.1% to -1.5%0.8% to 4.0%
Data synthesized from a study quantifying Vorinostat and its metabolites.[1][2]

These results, with accuracy well within ±15% (and ±20% for the lower limit of quantification) and precision (coefficient of variation) below 15%, meet the stringent requirements of regulatory guidelines for bioanalytical method validation.

In contrast, methods that employ a structural analog as an internal standard or no internal standard at all are more susceptible to errors introduced by matrix effects and sample preparation variability. A structural analog, while being chemically similar, may have different extraction recovery and chromatographic retention times, and can be affected differently by matrix components, leading to less reliable results.[3][4]

Mitigating Matrix Effects: The Key Advantage of a SIL Internal Standard

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. A SIL internal standard is the most effective tool to correct for these effects. Since the SIL internal standard co-elutes with the analyte and is equally affected by the matrix, the ratio of the analyte to the internal standard remains constant, even in the presence of significant ion suppression or enhancement.

A compelling illustration of this principle is demonstrated in a study on the quantification of lapatinib, another anticancer drug. While not Vorinostat, the findings underscore the critical role of a SIL internal standard in correcting for interindividual variability in plasma samples.

Table 2: Comparison of Lapatinib Recovery in Individual Human Plasma Samples Using a Non-Isotope-Labeled vs. a Stable Isotope-Labeled Internal Standard

Plasma DonorRecovery with Non-Isotope-Labeled IS (%)Recovery with Stable Isotope-Labeled IS (%)
12998
245102
37095
452105
56199
638101
CV (%) 28.9 3.7
Adapted from a study demonstrating the importance of a stable isotope-labeled internal standard for correcting interindividual variability in recovery.[5]

This data clearly shows that the SIL internal standard effectively normalizes the significant inter-subject variability in extraction recovery, resulting in a much lower coefficient of variation compared to the non-isotope-labeled internal standard.[5][6] This is crucial for accurate pharmacokinetic analysis in a diverse patient population.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of any quantitative study. The following is a representative LC-MS/MS protocol for the quantification of Vorinostat in human plasma, synthesized from established methods that utilize a deuterated internal standard.[1][2][7]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the deuterated Vorinostat internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 5 minutes at room temperature.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 37°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1200 SL or equivalent

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 50 × 2.1 mm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient appropriate for the separation of Vorinostat and its metabolites.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 3 µL

  • Mass Spectrometer: ABI 4000Q or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Detection: Multiple Reaction Monitoring (MRM)

    • Vorinostat Transition: (Precursor ion > Product ion)

    • Deuterated Vorinostat IS Transition: (Precursor ion > Product ion)

Visualizing the Bioanalytical Workflow and Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow for Vorinostat quantification and its mechanism of action as a histone deacetylase (HDAC) inhibitor.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample Add_IS Add Stable Isotope-Labeled Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Vorinostat_Signaling_Pathway Vorinostat Vorinostat HDAC HDACs (Class I & II) Vorinostat->HDAC Inhibition AKT AKT Phosphorylation Vorinostat->AKT Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Accumulation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis mTOR mTOR Signaling AKT->mTOR

References

Evaluating Linearity and Range for Vorinostat Assays Using Vorinostat-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of Vorinostat is critical for pharmacokinetic studies and clinical trials. This guide provides a comparative overview of methodologies for evaluating the linearity and range of Vorinostat assays, with a specific focus on the use of Vorinostat-d5 as a stable isotope-labeled internal standard. The inclusion of an internal standard like this compound is a common practice in bioanalytical methods to improve accuracy and precision.[1]

Core Concepts in Assay Validation: Linearity and Range

According to guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), linearity and range are critical parameters in the validation of bioanalytical methods.[2][3][4]

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[2] This is typically evaluated by a minimum of five concentrations.[2]

  • Range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The lower end of the range is known as the Lower Limit of Quantitation (LLOQ), and the upper end is the Upper Limit of Quantitation (ULOQ).[4][5]

Comparison of Analytical Methods for Vorinostat Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for quantifying Vorinostat in biological matrices due to its high sensitivity and selectivity.[6][7] While Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is also used, it may lack the sensitivity required for samples with low Vorinostat concentrations.[6][8][9] The use of a deuterated internal standard like this compound is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing.

Table 1: Comparison of Linearity and Range for Vorinostat Assays

Analytical MethodAnalyte/Internal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MS Vorinostat / this compoundHuman Plasma11.0 - 1100 ng/mL>0.99[10]
LC-MS/MS Vorinostat / Deuterated SAHA (d5)Human Plasma0.5 - 1000 ng/mL>0.99[1]
LC/MS Vorinostat / DaidzeinRat Serum0.05 - 50 µg/mL≥0.999[5]
RP-HPLC Vorinostat / -Bulk Drug10 - 50 µg/mL0.999[9]
RP-HPLC Vorinostat / -Capsule5 - 25 µg/mL0.999124[8]
RP-HPLC Vorinostat / ISRat Plasma255 - 5566 ng/mL0.995[11]

Note: SAHA (suberanilohydroxamic acid) is another name for Vorinostat.

Experimental Protocols

Protocol 1: Linearity and Range Evaluation for Vorinostat in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on established practices for bioanalytical method validation.[1][10]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Vorinostat and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol or DMSO).

  • Prepare a series of working standard solutions of Vorinostat by serial dilution of the stock solution.

  • Prepare a working solution of this compound at a constant concentration.

2. Preparation of Calibration Standards:

  • Spike blank human plasma with the Vorinostat working standard solutions to prepare at least six to eight non-zero calibration standards. The concentration range should bracket the expected concentrations in study samples.

  • A typical range for Vorinostat in plasma could be from 1 ng/mL to 1000 ng/mL.[1][12]

  • Add the this compound working solution to all calibration standards and quality control (QC) samples to achieve a final constant concentration.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each calibration standard, add 300 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 column is commonly used.[1][13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[13]

  • Mass Spectrometry: Operate the mass spectrometer in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for Vorinostat and this compound.

5. Data Analysis:

  • Calculate the peak area ratio of Vorinostat to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Vorinostat.

  • Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the slope, intercept, and correlation coefficient (r or r²). A correlation coefficient of >0.99 is generally considered acceptable.[10]

  • The range is defined by the LLOQ and ULOQ, which must meet predefined criteria for accuracy (within ±15% of nominal, ±20% for LLOQ) and precision (≤15% CV, ≤20% for LLOQ).[14]

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Linearity and Range Assessment

G cluster_prep Preparation cluster_analysis Sample Processing & Analysis cluster_data Data Evaluation stock Stock Solutions (Vorinostat & this compound) working Working Standards (Serial Dilutions) stock->working cal_standards Calibration Standards (Spiked Plasma) working->cal_standards qc_samples QC Samples (Low, Mid, High) working->qc_samples extraction Protein Precipitation (Acetonitrile + IS) cal_standards->extraction qc_samples->extraction centrifugation Centrifugation extraction->centrifugation injection LC-MS/MS Injection centrifugation->injection peak_integration Peak Area Integration (Analyte/IS Ratio) injection->peak_integration cal_curve Calibration Curve (Linear Regression) peak_integration->cal_curve validation Assess Linearity (r²) and Range (LLOQ/ULOQ Accuracy & Precision) cal_curve->validation

Caption: Workflow for Linearity and Range Evaluation.

Logical Relationship for Acceptance Criteria

G cluster_criteria Acceptance Criteria for Linearity and Range cluster_range Range (LLOQ to ULOQ) linearity Linearity (Correlation Coefficient r² > 0.99) validated_method Validated Method linearity->validated_method accuracy Accuracy (Mean concentration within ±15% of nominal) accuracy->validated_method precision Precision (CV ≤ 15%) precision->validated_method lloq_accuracy LLOQ Accuracy (within ±20% of nominal) lloq_accuracy->validated_method lloq_precision LLOQ Precision (CV ≤ 20%) lloq_precision->validated_method

Caption: Acceptance Criteria for a Validated Method.

Conclusion

The evaluation of linearity and range is a fundamental component of validating a bioanalytical assay for Vorinostat. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, provides a robust and reliable method for quantification. By adhering to the detailed experimental protocols and acceptance criteria outlined in regulatory guidelines, researchers can ensure the generation of high-quality data for pharmacokinetic and clinical studies. The choice of the specific linear range should be guided by the expected concentrations of Vorinostat in the study samples.

References

Establishing the Lower Limit of Quantification for Vorinostat using Vorinostat-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing the Lower Limit of Quantification (LLOQ) of the histone deacetylase inhibitor Vorinostat, utilizing its deuterated internal standard, Vorinostat-d5. The focus is on providing practical, data-driven insights and detailed experimental protocols to aid in the development and validation of robust bioanalytical methods.

Introduction to LLOQ and its Importance

The Lower Limit of Quantification (LLOQ) is a critical performance characteristic of a quantitative bioanalytical method. It represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. Establishing a reliable LLOQ is paramount in pharmacokinetic and toxicokinetic studies, where accurate measurement of low drug concentrations is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent like Vorinostat. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability in sample preparation and instrument response.

Comparative Analysis of Analytical Methods

The quantification of Vorinostat in biological matrices is predominantly achieved using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2] While other methods like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) exist, they often lack the sensitivity required for bioanalytical applications.[3]

Parameter LC-MS/MS with this compound (Recommended) Alternative LC-MS/MS with other IS (e.g., Daidzein) RP-HPLC
Internal Standard This compound (stable isotope-labeled)Structurally similar analog (e.g., Daidzein)[4]Typically external standard or a non-related internal standard
Reported LLOQ (Plasma/Serum) 1 ng/mL to 11.0 ng/mL[4][5][6]5 ng/mL[4]10-50 µg/mL (in bulk and formulation, not biological matrix)[3]
Selectivity High (mass-based discrimination)Moderate to High (potential for co-eluting interferences)Low to Moderate (relies on chromatographic separation alone)
Matrix Effect Minimized due to co-elution and similar ionization behaviorPotential for differential matrix effects between analyte and ISSignificant potential for matrix interference
Precision & Accuracy High (typically <15% CV, ±15% accuracy)[5]Good (typically <15% CV, ±15% accuracy)[4]Lower, may not meet bioanalytical validation criteria

Establishing the LLOQ: A Step-by-Step Protocol

The determination of the LLOQ is not merely identifying the lowest detectable signal but involves a rigorous validation process to ensure reliability. The following protocol is a synthesis of best practices derived from regulatory guidelines (FDA and EMA) and published literature for Vorinostat quantification.[4][5][6]

I. Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of Vorinostat and this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Vorinostat. The concentration range should bracket the expected LLOQ. A typical calibration curve might include 8-10 non-zero points.

  • LLOQ Sample: The lowest concentration in the calibration curve is the proposed LLOQ.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

    • LLOQ

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC

II. Sample Preparation (Protein Precipitation)

A simple and widely used method for extracting Vorinostat from plasma is protein precipitation.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of this compound internal standard working solution.

  • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

III. LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Parameter Typical Conditions
LC Column C18 reversed-phase column (e.g., Phenomenex Luna, Waters Acquity BEH)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Vorinostat: m/z 265.1 → 232.1; this compound: m/z 270.1 → 237.1 (example transitions, should be optimized)
IV. LLOQ Validation: Acceptance Criteria

To formally establish the LLOQ, the following criteria, based on FDA and EMA guidelines, must be met:

  • Analyte Response: The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

  • Precision: The precision, expressed as the coefficient of variation (CV), of replicate LLOQ samples (n≥5) should not exceed 20%.

  • Accuracy: The accuracy of replicate LLOQ samples (n≥5) should be within 80-120% of the nominal concentration.

  • Identification: The ion ratio (for LC-MS/MS) between the quantifier and qualifier ions at the LLOQ should be within a specified tolerance of the average ratio of the calibration standards.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in establishing the LLOQ for Vorinostat.

LLOQ_Establishment_Workflow cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Validation Stock Stock Solutions (Vorinostat & this compound) Cal_Stds Calibration Standards Stock->Cal_Stds QC_Samples QC Samples (LLOQ, Low, Med, High) Stock->QC_Samples Spike Spike IS into Plasma Cal_Stds->Spike QC_Samples->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Validation LLOQ Validation (Precision, Accuracy, S/N) Data_Processing->Validation

Figure 1: Experimental workflow for LLOQ determination.

LLOQ_Validation_Logic cluster_criteria Acceptance Criteria start Analyze Replicate LLOQ Samples (n≥5) precision Precision (CV ≤ 20%)? start->precision accuracy Accuracy (80-120%)? precision->accuracy Yes fail Re-evaluate/ Optimize Method precision->fail No signal_noise Signal/Noise (≥ 5)? accuracy->signal_noise Yes accuracy->fail No pass LLOQ Established signal_noise->pass Yes signal_noise->fail No

Figure 2: Decision logic for LLOQ validation.

Conclusion

Establishing a robust and reliable LLOQ for Vorinostat is a cornerstone of accurate bioanalysis. The use of a stable isotope-labeled internal standard, this compound, in conjunction with a validated LC-MS/MS method, provides the necessary sensitivity, selectivity, and reproducibility. By adhering to the detailed experimental protocol and the stringent acceptance criteria outlined in this guide, researchers can confidently quantify Vorinostat at low concentrations, ensuring the integrity and quality of their pharmacokinetic and other drug development data.

References

A Comparative Guide to the Performance of Analog vs. Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. The two primary types of internal standards employed are structural analogs and stable isotope-labeled (SIL) versions of the analyte. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their bioanalytical assays.

Executive Summary

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in LC-MS-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[3] While analog internal standards can be a viable alternative when SIL standards are unavailable or cost-prohibitive, they may not always mimic the analyte's behavior as closely, potentially leading to less accurate quantification.[4][5] This guide delves into the nuances of this comparison, providing a framework for evaluating the suitability of each type of internal standard.

Performance Comparison: Analog vs. Stable Isotope-Labeled Internal Standards

The primary role of an internal standard is to correct for analytical variability, including extraction efficiency and matrix effects.[3][4] The ideal internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement.[6]

Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards are molecules in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7][8]

  • Advantages:

    • Near-Identical Physicochemical Properties: SIL standards have almost the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[3] This allows for superior correction of matrix effects.[7][9]

    • Improved Accuracy and Precision: The close similarity to the analyte leads to more accurate and precise quantification.[7]

    • Regulatory Preference: Regulatory bodies like the FDA and EMA often recommend the use of SIL internal standards for bioanalytical method validation.[10]

  • Disadvantages:

    • Cost and Availability: Custom synthesis of SIL standards can be expensive and time-consuming.[11]

    • Potential for Chromatographic Separation: Deuterium-labeled standards, in particular, can sometimes exhibit slightly different retention times compared to the unlabeled analyte, which may lead to differential matrix effects.[6][12]

    • Isotopic Contribution: The unlabeled analyte may contain a small percentage of the stable isotope, and the SIL standard may contain a small amount of the unlabeled analyte, which needs to be assessed to avoid interference.[3]

Analog Internal Standards

Analog internal standards are structurally similar compounds to the analyte of interest.[4][7]

  • Advantages:

    • Cost-Effective and Readily Available: Analog standards are often more accessible and less expensive than SIL standards.[4]

    • Can Provide Acceptable Performance: In some cases, a carefully selected analog can offer adequate performance, especially when matrix effects are minimal.[13]

  • Disadvantages:

    • Different Physicochemical Properties: Differences in structure can lead to variations in extraction recovery, chromatographic behavior, and ionization response compared to the analyte.[5]

    • Inadequate Matrix Effect Compensation: If the analog does not co-elute and experience the same degree of ion suppression or enhancement as the analyte, the accuracy of the results can be compromised.[1]

    • Potential for Cross-Reactivity: In some analytical techniques, the structural similarity might lead to cross-reactivity.

Quantitative Data Comparison

The following tables summarize experimental data from studies comparing the performance of analog and SIL internal standards for the quantification of specific drugs.

Table 1: Performance Comparison for Everolimus Quantification [13]

ParameterAnalog IS (32-desmethoxyrapamycin)SIL IS (everolimus-d4)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV)4.3% - 7.2%4.3% - 7.2%
Correlation with Independent LC-MS/MS Method (Slope)0.830.95
Correlation Coefficient (r)> 0.98> 0.98

In this study, while both internal standards demonstrated acceptable performance, the SIL IS showed a more favorable comparison (slope closer to 1) with an independent method, suggesting higher accuracy.[13]

Table 2: Performance Data for Amantadine Bioanalysis [14]

ParameterSIL IS (Amantadine-d6)Alternative SIL IS (Amantadine-d15)
Linearity (Concentration Range)0.50–500 ng/mL50–1500 ng/mL
Correlation Coefficient (r²)≥ 0.9969> 0.995
Intra-batch Precision (% CV)≤ 5.42%< 8.0%
Inter-batch Precision (% CV)1.27% to 4.23%< 8.0%
Intra-batch Accuracy98.47%–105.72%< 8.0%
Inter-batch Accuracy98.86%–105.21%< 8.0%
Mean Extraction Recovery98.75%Not specified

Both deuterated internal standards for amantadine showed excellent linearity, precision, and accuracy, highlighting the robustness of using SIL-IS.[14]

Experimental Protocols

The following are generalized protocols for key experiments to compare the performance of analog and stable isotope-labeled internal standards during bioanalytical method validation. These protocols are based on FDA and EMA guidelines.[9][15]

Assessment of Matrix Effects

Objective: To quantitatively evaluate the degree of ion suppression or enhancement caused by the biological matrix on the analyte and the internal standard.

Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked in the mobile phase or a neat solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are added to the extracted matrix.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak Area Ratio of Analyte to IS in Set B) / (Peak Area Ratio of Analyte to IS in Set A)

  • Compare the Results: The IS-normalized MF should be close to 1, indicating that the IS effectively compensates for the matrix effect. Compare the IS-normalized MF for the analog IS versus the SIL IS. The one closer to 1 provides better correction.

Evaluation of Accuracy and Precision

Objective: To determine the accuracy and precision of the method using both types of internal standards.

Protocol:

  • Prepare Quality Control (QC) Samples: Spike blank biological matrix with known concentrations of the analyte to prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Process and Analyze: Process and analyze at least five replicates of each QC level in at least three separate analytical runs using both the analog and SIL internal standards.

  • Calculate Accuracy and Precision:

    • Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: Expressed as the coefficient of variation (CV%). The CV% should not exceed 15% (20% at the LLOQ).

  • Compare the Performance: The internal standard that yields better accuracy and precision across the concentration range is considered superior.

Visualizations

Signaling Pathways and Workflows

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard (Analog or SIL) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: General workflow for bioanalysis using an internal standard.

Matrix_Effect_Correction cluster_no_is Without Internal Standard cluster_with_is With Ideal Internal Standard (SIL-IS) Analyte_Response Analyte Response Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Response->Matrix_Effect Inaccurate_Result Inaccurate Quantification Matrix_Effect->Inaccurate_Result Analyte_Response_IS Analyte Response Matrix_Effect_Analyte Matrix Effect Analyte_Response_IS->Matrix_Effect_Analyte IS_Response IS Response Matrix_Effect_IS Matrix Effect IS_Response->Matrix_Effect_IS Ratio Response Ratio (Analyte/IS) Matrix_Effect_Analyte->Ratio Matrix_Effect_IS->Ratio Accurate_Result Accurate Quantification Ratio->Accurate_Result

Caption: How an ideal internal standard corrects for matrix effects.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While analog internal standards can be used, the evidence strongly supports the superiority of stable isotope-labeled internal standards in providing the most accurate and precise data by effectively compensating for matrix effects and other sources of analytical variability.[7][9] For regulated bioanalysis, SIL internal standards are the preferred choice and are recommended by regulatory agencies.[10] When a SIL-IS is not feasible, a thorough validation is required to demonstrate that the chosen analog internal standard can provide the necessary level of accuracy and precision for the intended application.

References

Navigating the Labyrinth of Internal Standard Selection for Clinical Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development and validation of robust and reliable bioanalytical methods for clinical trials. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements to ensure data integrity. This guide provides an objective comparison of the primary types of internal standards, supported by experimental data, to aid in the selection of the most suitable IS for your clinical bioanalysis needs.

An internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls, before sample processing.[1] Its primary purpose is to compensate for variability that can occur during the analytical workflow, including sample preparation, injection volume inconsistencies, and matrix effects, thereby improving the accuracy and precision of the quantification of the analyte of interest.[2][3]

Regulatory Landscape: FDA and EMA Perspectives

Both the FDA and EMA emphasize the importance of a well-justified internal standard selection in their bioanalytical method validation guidelines. The harmonized ICH M10 guideline, adopted by both agencies, provides a framework for the validation of bioanalytical methods.

Key regulatory expectations for internal standards include:

  • Similarity to the Analyte: The IS should be chemically and physicochemically similar to the analyte to ensure it behaves consistently during sample extraction, chromatography, and ionization.[4]

  • Purity: The internal standard should be free of impurities that could interfere with the analyte quantification. The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response in a blank sample.[1]

  • No Matrix Interference: The IS should not be affected by endogenous components in the biological matrix.

  • Consistent Response: The response of the internal standard should be consistent across all samples in an analytical run. Significant variability may indicate issues with the assay.[2]

The FDA strongly recommends the use of a stable isotope-labeled internal standard (SIL-IS) whenever possible, considering it the "gold standard".[1] While structural analogs are acceptable when a SIL-IS is not available, their ability to track the analyte must be thoroughly validated.[1]

Types of Internal Standards: A Head-to-Head Comparison

The two main types of internal standards used in clinical bioanalysis are Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards.

Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] This makes them nearly identical to the analyte in terms of chemical and physical properties.

Advantages:

  • Co-elution with the Analyte: SIL-IS typically co-elute with the analyte, providing the most effective compensation for matrix effects and variability in extraction recovery.[1]

  • Improved Accuracy and Precision: The use of a SIL-IS generally leads to significantly better accuracy and precision compared to other types of internal standards.[6]

  • Gold Standard: They are considered the preferred choice by regulatory authorities.[1]

Disadvantages:

  • Cost and Availability: SIL-IS can be expensive to synthesize and may not be commercially available for all analytes.[6]

  • Isotopic Impurity: The SIL-IS must be of high isotopic purity to avoid interference from the unlabeled analyte.[1]

  • Potential for Isotope Effect: In some cases, particularly with deuterium labeling, a slight chromatographic separation from the analyte can occur, which may lead to differential matrix effects.

Structural Analog Internal Standards

A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight.

Advantages:

  • Readily Available and Less Expensive: Structural analogs are often more readily available and less costly than SIL-IS.[1]

  • Alternative when SIL-IS is unavailable: They provide a viable option when a SIL-IS cannot be synthesized or procured.[1]

Disadvantages:

  • May Not Co-elute: Structural analogs often have different retention times than the analyte.[1]

  • Differential Behavior: They may not perfectly mimic the analyte's behavior during sample preparation and ionization, potentially leading to less accurate correction for variability.[1]

  • Requires Thorough Validation: The ability of a structural analog to track the analyte must be rigorously demonstrated during method validation.

Performance Data: A Quantitative Comparison

The choice of internal standard can significantly impact the performance of a bioanalytical method. The following tables summarize experimental data from studies comparing the performance of SIL-IS and structural analog IS.

Table 1: Comparison of a Structural Analog IS and a SIL-IS for the LC-MS/MS Assay of Kahalalide F in Plasma

ParameterAnalog Internal StandardDeuterated Internal Standard
Accuracy (% Bias) Deviated significantly from 100% (p<0.0005)Did not deviate significantly from 100% (p=0.5)
Precision (%RSD) Significantly higher varianceSignificantly lower variance (p=0.02)

This data demonstrates a significant improvement in both accuracy and precision when using a deuterated internal standard compared to a structural analog for the analysis of Kahalalide F.[6]

Table 2: Comparison of Internal Standards for the Quantification of Everolimus by LC-MS/MS

Parameter32-desmethoxyrapamycin (Analog IS)everolimus-d4 (SIL-IS)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (%CV) 4.3% - 7.2%4.3% - 7.2%
Comparison with independent method (slope) 0.830.95
Correlation Coefficient (r) > 0.98> 0.98

In this study, both the analog and SIL-IS showed acceptable performance, though the SIL-IS demonstrated a more favorable comparison with an independent method.[7]

Table 3: Matrix Effect and Recovery of Lapatinib in Human Plasma Using a Structural Analog (zileuton) and a SIL-IS (lapatinib-d3)

ParameterInternal StandardMatrix Factor (%)Recovery (%)
Lapatinib Zileuton85.2 ± 10.178.9 ± 9.8
Lapatinib Lapatinib-d398.7 ± 5.499.1 ± 6.2

The SIL-IS (lapatinib-d3) demonstrated a matrix factor and recovery closer to 100% with less variability compared to the structural analog (zileuton), indicating better compensation for matrix effects and extraction inconsistencies.[8]

Table 4: Accuracy and Precision for Tacrolimus Quantification using a SIL-IS and an Analog IS

Internal StandardImprecision (%CV)Accuracy (%)
Tacrolimus-¹³C,D₂ (SIL-IS) < 3.09%99.55% - 100.63%
Ascomycin (Analog IS) < 3.63%97.35% - 101.71%

Both the SIL-IS and the analog IS provided satisfactory imprecision and accuracy for the determination of tacrolimus in whole blood.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical methods. The following is a representative experimental protocol for the validation of a bioanalytical method using different internal standards.

Protocol: Bioanalytical Method Validation for a Small Molecule in Human Plasma

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and the internal standards (both SIL-IS and analog IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions with the appropriate solvent to achieve the desired concentrations for spiking into the biological matrix.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the analyte working solution to achieve a series of concentrations covering the expected range of the study samples, including the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ).

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within 3x of LLOQ), medium QC, and high QC.

  • Add the internal standard working solution (either SIL-IS or analog IS) to all calibration standards and QC samples to a final constant concentration.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and the internal standard.

5. Method Validation Parameters:

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of the analyte and IS. The response of any interfering peak should be <20% of the LLOQ for the analyte and <5% for the IS.

  • Accuracy and Precision: Analyze five replicates of each QC level in at least three separate analytical runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution.

  • Recovery: Determine the extraction recovery by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

Visualizing the Workflow and Decision-Making Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate key processes in internal standard selection and bioanalytical method validation.

G Experimental Workflow for Bioanalytical Method Validation cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation stock Prepare Stock Solutions (Analyte & IS) working Prepare Working Solutions stock->working cal_qc Spike Blank Matrix (Calibration Standards & QCs) working->cal_qc add_is Add Internal Standard cal_qc->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Mass Spectrometry (Detection) lc->ms selectivity Selectivity accuracy_precision Accuracy & Precision matrix_effect Matrix Effect recovery Recovery

Bioanalytical Method Validation Workflow

Internal Standard Selection Pathway

References

Safety Operating Guide

Vorinostat-d5 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Vorinostat-d5 is crucial for laboratory safety and environmental protection. As a compound suspected of causing genetic defects and potentially damaging fertility, it requires careful handling and adherence to established disposal protocols.[1][2] This guide provides a step-by-step procedure for the safe disposal of this compound and associated contaminated materials in a research or laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required PPE includes:

  • Gloves: Wear impervious chemical-resistant gloves that satisfy the specifications of EU Regulation 2016/425 and the EN 374 standard derived from it.[1] Dispose of contaminated gloves after use.[1]

  • Eye and Face Protection: Use safety glasses with side-shields or goggles. For activities with a higher risk of dust generation, a face shield is recommended.[1][2][3]

  • Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a full-face particle respirator (type N100 US or P3 EN 143) should be used as a backup to engineering controls.[1]

  • Protective Clothing: Wear a lab coat or other impervious clothing to prevent skin contact.[1][2][3]

Step-by-Step Disposal Procedure for this compound

Disposal of this compound must be carried out in compliance with all applicable federal, state, and local regulations.[4] It should be treated as hazardous chemical waste.

Step 1: Preparation for Disposal

  • Work in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[3]

  • Ensure you have read and understood the safety precautions before handling the material.[1][2][5]

  • Have a designated, properly labeled hazardous waste container ready. The container must be suitable for chemical waste, sealable, and in good condition.

Step 2: Waste Collection

  • Solid Waste: Carefully sweep up solid this compound, avoiding the creation of dust.[1] Place the solid material directly into the designated hazardous waste container.

  • Unused Product: Unused this compound should be disposed of in its original container if possible, or transferred to a suitable, sealed container for disposal.[1][6]

  • Solutions: If dealing with solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in the hazardous waste container.

Step 3: Labeling and Storage

  • Securely close the hazardous waste container.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". List any other components or solvents present.

  • Store the sealed container in a designated, secure, and locked area away from incompatible materials while awaiting pickup by a licensed hazardous material disposal company.[1][2][5][7]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[7]

  • Provide the disposal company with all necessary information about the waste, including the Safety Data Sheet (SDS).

  • Never dispose of this compound down the drain or in regular trash.[1]

Disposal of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste.

Material TypeDisposal Procedure
Contaminated PPE Dispose of used gloves, disposable lab coats, and other contaminated protective equipment in a sealed bag or container labeled as hazardous waste.
Labware (disposable) Items such as pipette tips, vials, and tubes should be collected in a designated, puncture-proof hazardous waste container.
Spill Cleanup Materials All materials used to clean up a spill of this compound (absorbent pads, wipes, etc.) must be placed in a sealed container and disposed of as hazardous waste.
Contaminated Packaging The original product packaging, if contaminated, should be disposed of as unused product.[1][7]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

G start Start: Need to Dispose of this compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe prep 2. Prepare for Disposal (Work in fume hood, ready waste container) ppe->prep waste_type Identify Waste Type prep->waste_type solid Solid this compound or Contaminated Materials waste_type->solid Solid / Contaminated Items solution This compound Solution waste_type->solution Liquid collect_solid 3a. Carefully place in hazardous waste container. Avoid creating dust. solid->collect_solid collect_solution 3b. Absorb with inert material, then place in container. solution->collect_solution seal_label 4. Seal and Clearly Label Container ('Hazardous Waste', 'this compound') collect_solid->seal_label collect_solution->seal_label store 5. Store Locked Up in a designated secure area seal_label->store contact_ehs 6. Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vorinostat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Vorinostat-d5. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, a deuterated analog of the histone deacetylase (HDAC) inhibitor Vorinostat (also known as SAHA). Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research.

Vorinostat and its deuterated form are potent compounds that require careful handling. Vorinostat is suspected of causing genetic defects, may damage fertility or an unborn child, and can cause organ damage with prolonged or repeated exposure.[1][2][3] Therefore, stringent safety measures are necessary to protect personnel from potential hazards.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double Nitrile Gloves (ASTM D6978 compliant)To prevent skin contact with the compound.[4][5]
Eye Protection ANSI-approved Safety Goggles or Face ShieldTo protect eyes from dust and splashes.[4][6]
Body Protection Impermeable, long-sleeved laboratory coat that closes in the backTo protect against skin exposure.[5]
Respiratory Protection N95/P100 Respirator or use of a certified chemical fume hoodRecommended when handling the powder outside of a fume hood or if dust generation is likely to minimize inhalation.[4]
Foot Protection Closed-toe shoesTo protect feet from potential spills.

Operational Plan for Handling this compound

Preparation and Handling
  • Designated Work Area : All handling of solid this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[4]

  • Pre-Handling Checklist :

    • Ensure the fume hood is functioning correctly.

    • Verify that all necessary PPE is available and in good condition.

    • Have a designated and clearly labeled hazardous waste container ready for all contaminated materials.

    • Locate the nearest emergency eyewash station and safety shower.

  • Weighing the Compound :

    • Perform all weighing activities within the fume hood.

    • Use a tared weigh boat and handle the powder carefully to minimize dust generation.[4]

    • Clean the weighing area and any equipment used with a damp paper towel immediately after use to remove any residual powder. Dispose of the towel in the designated hazardous waste container.

  • Solution Preparation :

    • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[4] Vorinostat is soluble in DMSO.[7]

    • Keep the container closed when not in use.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_waste Prepare Hazardous Waste Container prep_fumehood->prep_waste handle_weigh Weigh this compound in Fume Hood prep_waste->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste : All solid waste, including gloves, weigh boats, and paper towels contaminated with this compound, must be collected in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste : Unused solutions of this compound should be collected in a separate, labeled hazardous waste container for chemical waste.[4]

  • Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Emergency Procedures

Minor Spill (within a fume hood):

  • Gently cover the spill with an absorbent material.

  • Carefully wipe up the spill, working from the outside in.

  • Place the contaminated absorbent material in a sealed container for hazardous waste disposal.[4]

  • Decontaminate the area with an appropriate cleaning agent.

Major Spill or Spill Outside of a Fume Hood:

  • Evacuate the immediate area.

  • Alert others in the vicinity and your laboratory supervisor.

  • Follow your institution's emergency procedures for hazardous material spills.

In Case of Exposure:

  • Skin Contact : Immediately flush the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vorinostat-d5
Reactant of Route 2
Reactant of Route 2
Vorinostat-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.